Vitamin B12
描述
Cyanocobalamin (commonly known as this compound) is the most chemically complex of all the vitamins. Cyanocobalamin's structure is based on a corrin ring, which, although similar to the porphyrin ring found in heme, chlorophyll, and cytochrome, has two of the pyrrole rings directly bonded. The central metal ion is Co (cobalt). Cyanocobalamin cannot be made by plants or by animals, as the only type of organisms that have the enzymes required for the synthesis of cyanocobalamin are bacteria and archaea. Higher plants do not concentrate cyanocobalamin from the soil and so are a poor source of the substance as compared with animal tissues. Cyanocobalamin is naturally found in foods including meat (especially liver and shellfish), eggs, and milk products. [HMDB]
A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.
Structure
2D Structure
属性
Key on ui mechanism of action |
Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia. CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |
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CAS 编号 |
68-19-9 |
分子式 |
C63H88CoN14O14P |
分子量 |
1355.4 g/mol |
IUPAC 名称 |
cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52?,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |
InChI 键 |
FDJOLVPMNUYSCM-SYUKHSAKSA-L |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
外观 |
Solid powder |
沸点 |
300 > 300 °C |
颜色/形态 |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
熔点 |
> 300 |
其他CAS编号 |
68-19-9 13422-55-4 |
物理描述 |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |
溶解度 |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |
蒸汽压力 |
2.06X10-11 mm Hg at 25 °C |
产品来源 |
United States |
Historical Trajectories of Cobalamin Research
Early Discoveries Leading to Cobalamin Identification
The early history of cobalamin research is closely linked to the study of pernicious anemia, a previously fatal disease. In the 1920s, research by George Whipple, George Minot, and William Murphy demonstrated that consuming large amounts of raw liver could treat this condition, a discovery for which they were awarded the Nobel Prize in Medicine in 1934. karger.comiiti.ac.injournals.co.zatandfonline.com This finding spurred an intensive search for the active "liver factor." acs.orgbris.ac.uk
Decades later, in 1948, two independent research groups successfully isolated the anti-pernicious anemia factor. A team led by Karl Folkers at Merck Sharp and Dohme laboratory isolated small, bright red needles from clinically active liver extracts. karger.comacs.orgacs.org Simultaneously, Smith and Parker at Glaxo Laboratories in the UK also isolated these red crystals. karger.combris.ac.uk These crystalline substances were recognized as the anti-pernicious anemia factor due to their ability to support the growth of Lactobacillus lactis, a characteristic previously noted for concentrated liver extracts. karger.com The isolated compound was subsequently named vitamin B12. Shortly after its isolation, both groups discovered that the compound contained cobalt, a finding that was crucial for later structural studies. karger.combris.ac.uknih.gov
Key milestones in early identification include:
| Year | Event | Researchers / Institutions | Source(s) |
| 1920s | Discovery of liver treatment for pernicious anemia | Whipple, Minot, Murphy | karger.comiiti.ac.intandfonline.com |
| 1934 | Nobel Prize in Medicine for liver treatment discovery | Whipple, Minot, Murphy | iiti.ac.injournals.co.za |
| 1948 | Independent isolation of red crystalline this compound from liver | Folkers (Merck), Smith and Parker (Glaxo) | karger.comacs.orgbris.ac.ukacs.org |
| ~1948 | Discovery that this compound contains cobalt | Folkers (Merck), Smith and Parker (Glaxo) | karger.combris.ac.uknih.gov |
Pioneering Structural Elucidation via X-ray Crystallography
Following the isolation and identification of cobalt within this compound, the next major challenge was to determine its complete molecular structure. This formidable task was undertaken by Dorothy Hodgkin and her research group at the University of Oxford, utilizing the then-emerging technique of X-ray crystallography. journals.co.zabris.ac.ukcambridge.orgresearchgate.netwikipedia.orgjournals.co.zaias.ac.inresearchgate.netnih.govmdpi.commdpi.com
Hodgkin received samples of the red this compound crystals from Lester Smith in 1948. bris.ac.ukresearchgate.net At the time, the structure was largely unknown, and the molecule's size and complexity, along with the presence of cobalt, presented a significant challenge for crystallographic analysis. bris.ac.ukwikipedia.org The research involved years of meticulous work, including the analysis of various stages of degradation products of this compound, using the heavy cobalt atom to aid in phasing the X-ray diffraction data. ias.ac.in
The pioneering work revealed that this compound contained a central cobalt ion coordinated within a ring-contracted, modified tetrapyrrole macrocycle known as the corrin (B1236194) ring. bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com This was a novel structural feature in natural products. The cobalt ion is coordinated by the four nitrogen atoms of the corrin ring in the equatorial plane. bris.ac.ukresearchgate.net Additionally, it has axial ligands. In the initially isolated form, cyanocobalamin (B1173554), the upper (β) ligand is a cyano group, and the lower (α) ligand is a nitrogen atom from a 5,6-dimethylbenzimidazole (B1208971) moiety. bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com
The determination of the complex three-dimensional structure of this compound was a landmark achievement in crystallography. bris.ac.ukias.ac.innih.gov Hodgkin's group published the final structure in the mid-1950s. wikipedia.org This monumental work contributed significantly to Dorothy Hodgkin being awarded the Nobel Prize in Chemistry in 1964. journals.co.zacambridge.orgwikipedia.orgjournals.co.zaias.ac.inresearchgate.netmdpi.commdpi.com The structural determination provided the basis for understanding the chemical reactivity and biological function of this unique molecule.
Key structural features determined by X-ray crystallography:
| Feature | Description | Source(s) |
| Central Metal Ion | Cobalt (Co) | karger.combris.ac.uknih.govcambridge.orgresearchgate.net |
| Macrocyclic Ring | Corrin ring (modified tetrapyrrole) | bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com |
| Equatorial Coordination | Four nitrogen atoms from the corrin ring coordinated to cobalt | bris.ac.uknih.govresearchgate.netmdpi.com |
| Axial Ligands | Upper (β) ligand (e.g., cyano in cyanocobalamin); Lower (α) ligand (5,6-dimethylbenzimidazole) | bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com |
| Overall Structure | Complex, three-dimensional organometallic compound with a stable Co-C bond (in coenzyme forms) | bris.ac.uknih.govnih.gov |
The approximate empirical formula determined during early studies was C₆₁₋₆₄H₈₄₋₉₀N₁₄O₁₃₋₁₄PCo. bris.ac.uk The molecular weight of cyanocobalamin is approximately 1355.4 Da. cambridge.org
Evolution of Academic Research Perspectives on Cobalamin Chemistry
Following the determination of the structure, academic research on cobalamin shifted towards understanding its complex chemistry, biosynthesis, and mechanisms of action at a molecular level. The unique cobalt-carbon bond found in the biologically active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), became a major focus. iiti.ac.inbris.ac.uknih.govresearchgate.netnih.govmdpi.com
Research delved into the different oxidation states of the central cobalt ion (Co³⁺, Co²⁺, and Co¹⁺) and their roles in enzymatic reactions. iiti.ac.inmdpi.comwits.ac.za The highly reactive cob(I)alamin (B12s) species, with cobalt in the +1 oxidation state, was identified as a "supernucleophile" involved in the synthesis of alkylcobalamins. iiti.ac.in Studies explored the homolytic and heterolytic cleavage of the Co-C bond in adenosylcobalamin and methylcobalamin, respectively, which are central to the catalytic cycles of B12-dependent enzymes. iiti.ac.inmdpi.com
The total chemical synthesis of this compound, a monumental undertaking completed by the research groups of Robert Burns Woodward and Albert Eschenmoser in the early 1970s, further solidified the understanding of its complex structure and reactivity. nih.govmdpi.com This achievement represented a triumph in organic synthesis.
Academic research also focused on the interaction of cobalamin with proteins, particularly the B12-dependent enzymes like methionine synthase and methylmalonyl-CoA mutase. karger.comiiti.ac.innih.govresearchgate.netnih.govmdpi.comwits.ac.za Structural and biochemical studies provided insights into how these enzymes bind the cobalamin cofactor and facilitate its chemistry. nih.govmdpi.com
More recent research has utilized advanced computational methods, such as MCSCF (Multi-Configurational Self-Consistent Field), to accurately model the electronic structure and reaction mechanisms of cobalamin cofactors, addressing discrepancies found with earlier methods like DFT (Density Functional Theory). mdpi.com The field continues to evolve, with ongoing research exploring the diverse functions of corrinoids in prokaryotes, including roles in gene regulation and interactions within microbial communities, highlighting the continued academic interest in the multifaceted chemistry of cobalamin. nih.govwits.ac.zanih.govacs.org
Research areas in cobalamin chemistry:
Advanced Coordination Chemistry and Reactivity of Cobalamins
The Cobalt-Corrin Macrocycle System: Structural Features and Ligand Environment
At the heart of cobalamin is a cobalt ion situated within a corrin (B1236194) ring. The corrin macrocycle is a contracted tetrapyrrole ring system, distinct from the porphyrin ring found in heme due to a direct C-C bond between two of the pyrrole (B145914) subunits and the absence of one meso carbon. nih.govresearchgate.netqmul.ac.uk This structural difference results in a more flexible and non-planar, often helical, conformation of the corrin ring compared to the rigid planarity of porphyrins. nih.govqmul.ac.uk
The cobalt ion is typically coordinated by four nitrogen atoms from the corrin ring in the equatorial plane. researchgate.netwikipedia.orgmdpi.com The coordination environment is completed by two axial ligands. The lower axial ligand is usually a 5,6-dimethylbenzimidazole (B1208971) nucleotide, which is linked to one of the corrin ring's propionate (B1217596) side chains. nih.govnih.govlibretexts.org This linkage allows the dimethylbenzimidazole to coordinate to the cobalt, forming the "base-on" configuration. nih.govnih.govmdpi.com In some biological contexts, this dimethylbenzimidazole ligand can be displaced by other ligands, such as a histidine residue from an enzyme, leading to a "base-off" configuration. nih.govmdpi.comresearchgate.net The upper axial position is occupied by a variable ligand (R group), which is key to the different forms of cobalamin. researchgate.netwikipedia.orgmdpi.com Common upper axial ligands include a cyanide group (in cyanocobalamin), a hydroxyl group (in hydroxocobalamin), a methyl group (in methylcobalamin), or a 5'-deoxyadenosyl group (in adenosylcobalamin). researchgate.netwikipedia.orgmdpi.com
The coordination geometry around the cobalt center varies with its oxidation state. In the Co(III) state, which is common in isolated cobalamins, the complex is typically hexacoordinate with a distorted octahedral geometry. mdpi.comlibretexts.orgresearchgate.netlibretexts.org The Co(II) state is generally pentacoordinate, while the Co(I) state is often tetracoordinate and can adopt a planar geometry, particularly in the base-off form. nih.govnih.govresearchgate.net The ability of the corrin ring to adapt its conformation to the different coordination preferences of the cobalt oxidation states is thought to play a role in facilitating redox changes. nih.gov
Organometallic Cobalt-Carbon Bond Dynamics
A defining feature of the biologically active forms of cobalamin (methylcobalamin and adenosylcobalamin) is the presence of a covalent cobalt-carbon (Co-C) bond at the upper axial position. wikipedia.orgrsc.orgoatext.com This organometallic bond is relatively weak compared to other metal-carbon bonds, making it labile and central to the catalytic activity of cobalamin-dependent enzymes. nih.govlibretexts.org The cleavage and formation of this Co-C bond are crucial steps in the enzymatic reactions catalyzed by cobalamins, such as methyl transfer and isomerization reactions. rsc.orgacs.org
Homolytic Cleavage Mechanisms and Radical Formation
Homolytic cleavage of the Co-C bond involves the symmetrical breaking of the bond, with one electron from the shared pair remaining with the cobalt and the other going to the carbon atom of the upper axial ligand. This process generates a cobalt(II) species (cob(II)alamin or B12r) and an organic radical. nih.govresearchgate.netrsc.orgoatext.com
The homolytic cleavage of the Co-C bond is characteristic of adenosylcobalamin (AdoCbl) in AdoCbl-dependent enzymes like isomerases. nih.govresearchgate.netrsc.orgiiti.ac.in The resulting 5'-deoxyadenosyl radical is highly reactive and initiates catalytic cycles by abstracting a hydrogen atom from the substrate, generating a substrate-derived radical. nih.govrsc.orgiiti.ac.in This radical then undergoes rearrangement before abstracting a hydrogen atom from the 5'-deoxyadenosyl group to regenerate the product and the cobalamin cofactor. rsc.org
Enzymes significantly accelerate the rate of Co-C bond homolysis in AdoCbl, by factors up to 1012 compared to the isolated cofactor in solution. researchgate.netlibretexts.orgacs.orgresearchgate.net This enzymatic rate enhancement is a subject of extensive research and is attributed to various factors, including specific interactions between the enzyme and AdoCbl, structural strain induced in the cofactor upon binding, and stabilization of the transition state or radical products within the enzyme's active site. mdpi.comresearchgate.net Computational studies suggest that protein-induced distortion of the coenzyme, particularly around the ribose moiety and the Co-C5'-C4' angle, contributes significantly to the reduction in the Co-C bond dissociation energy (BDE). researchgate.net
Heterolytic Cleavage Mechanisms and Nucleophilic Cobalt(I) Species
Heterolytic cleavage of the Co-C bond involves the unsymmetrical breaking of the bond, where both electrons from the shared pair remain with either the cobalt or the carbon atom. In the context of methylcobalamin (B1676134) (MeCbl), heterolytic cleavage typically results in the formation of a cobalt(I) species (cob(I)alamin or B12s) and a methyl cation equivalent (or the transfer of a methyl group as an electrophile). nih.govmdpi.comrsc.org
This mechanism is characteristic of MeCbl-dependent enzymes like methionine synthase. nih.govmdpi.comrsc.org Cob(I)alamin is a highly reactive and powerful nucleophile, often referred to as a "supernucleophile". nih.goviiti.ac.inrsc.orgokstate.eduresearchgate.net This nucleophilic Co(I) species can readily react with electrophiles, such as methyltetrahydrofolate in the case of methionine synthase, to regenerate the Co-C bond and complete the catalytic cycle. nih.govrsc.org The formation of the Co-C bond from Co(I) and an alkylating agent is a key step in both biological synthesis and artificial B12-catalyzed reactions. acs.orgiiti.ac.in
Unlike AdoCbl-dependent reactions, which primarily involve radical mechanisms initiated by homolytic cleavage, MeCbl-dependent reactions often involve methyl transfer via a mechanism that includes the nucleophilic Co(I) intermediate formed through heterolytic cleavage. nih.govmdpi.comrsc.org
Influence of Axial Ligands on Co-C Bond Reactivity
The nature of both the upper (R group) and lower (typically dimethylbenzimidazole or histidine) axial ligands significantly influences the stability and reactivity of the Co-C bond. nih.govmdpi.comresearchgate.netlibretexts.orgacs.orgnih.gov
The identity of the upper alkyl ligand (R) directly affects the Co-C bond strength. For instance, the steric bulk of the alkyl group can weaken the Co-C bond due to steric interactions with the corrin ligand (cis-influence). nih.govlibretexts.org
The lower axial ligand also exerts an influence, known as the trans effect or trans influence, on the Co-C bond. The coordination of the dimethylbenzimidazole ligand in the "base-on" form can affect the Co-C bond strength and reactivity. mdpi.comrsc.orgacs.org Studies have investigated the electronic and steric effects of the lower axial base on Co-C bond homolysis and heterolysis. libretexts.orgacs.org While some studies suggest that the basicity of the axial base can influence the rate of Co-C bond cleavage, the effect on homolysis may be small, and the influence on competing heterolysis can be stronger. acs.org The presence or absence of the transaxial base can also impact the Co-C bond energy. libretexts.org
Furthermore, the protein environment in enzymes can induce conformational changes in the cobalamin cofactor, affecting the geometry and electronic structure around the cobalt center and influencing the Co-C bond lability. mdpi.comresearchgate.net
Computational and Spectroscopic Probes of Co-C Bond Stability and Reactivity
Computational methods, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have been extensively used to study the mechanism of Co-C bond cleavage and the factors influencing its stability and reactivity in cobalamins and cobalamin-dependent enzymes. libretexts.orgmdpi.comresearchgate.netacs.orgresearchgate.netquora.comwits.ac.za These studies provide insights into bond dissociation energies (BDEs), transition states, and the electronic structure of intermediates. acs.orgresearchgate.netwits.ac.za
For example, DFT calculations have been used to determine the energy profiles for Co-C bond breaking, considering different oxidation states and base-on/base-off configurations. mdpi.com QM/MM calculations have been particularly valuable in understanding the significant enzymatic acceleration of Co-C bond homolysis by modeling the protein environment's influence on the cofactor. researchgate.net These studies have helped dissect the contributions of factors like steric interactions, electrostatic effects, and conformational distortions to the lowering of the Co-C BDE in the enzyme active site. researchgate.net
Spectroscopic techniques provide experimental evidence for the intermediates and processes involved in Co-C bond dynamics. UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the cobalt center upon changes in oxidation state or ligand environment. nih.govrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing the radical species (cob(II)alamin and organic radicals) generated during homolytic cleavage. iiti.ac.in These spectroscopic studies, often combined with rapid kinetic methods, provide crucial experimental data to complement and validate computational findings. iiti.ac.innih.gov
Redox Chemistry of the Cobalt Center in Cobalamins
The catalytic activity of cobalamins is intimately linked to the ability of the central cobalt ion to exist in and cycle between three different oxidation states: +3, +2, and +1. nih.govwikipedia.orgmdpi.comresearchgate.netquora.comrsc.org
Cob(III)alamin (B12): This is the most common oxidation state in isolated and commercially available forms like cyanocobalamin (B1173554) and hydroxocobalamin. wikipedia.orgmdpi.comquora.com In this state, cobalt is typically hexacoordinate. mdpi.comresearchgate.net Cob(III)alamin can act as an electrophile or undergo reduction. rsc.org
Cob(II)alamin (B12r): This state is generated by a one-electron reduction of cob(III)alamin or through homolytic cleavage of the Co-C bond in adenosylcobalamin. nih.govwikipedia.orgresearchgate.netquora.com Cob(II)alamin is a radical species and is typically pentacoordinate. nih.govresearchgate.net It can participate in radical reactions and undergo further reduction to Co(I). nih.govwikipedia.org
Cob(I)alamin (B12s): This is the most reduced form, generated by a one-electron reduction of cob(II)alamin or through heterolytic cleavage of the Co-C bond in methylcobalamin. nih.govwikipedia.orgmdpi.comresearchgate.netquora.com Cob(I)alamin is a highly nucleophilic species, often described as "supernucleophilic". nih.goviiti.ac.inrsc.orgokstate.eduresearchgate.net It is typically tetracoordinate and plays a key role in reactions involving attack on electrophilic centers, such as methyl transfer reactions. nih.govresearchgate.netrsc.org
The interconversion between these oxidation states is central to the catalytic cycles of cobalamin-dependent enzymes. For instance, in methionine synthase, cobalt cycles between the +3 and +1 oxidation states during methyl transfer. nih.govmdpi.com In AdoCbl-dependent isomerases, cobalt cycles between the +3 and +2 states. nih.goviiti.ac.in The redox potentials for these transformations have been studied, providing insights into the thermodynamics of the electron transfer steps. rsc.org
The redox chemistry of cobalamins is also influenced by the coordination environment, including the nature of the axial ligands and the conformation of the corrin ring. researchgate.netwits.ac.za The ability of the cobalt center to shuttle between these oxidation states with relatively accessible potentials is a key factor enabling the diverse biochemical reactions catalyzed by cobalamins. wikipedia.org
Data Table: Cobalt Oxidation States and Coordination in Cobalamins
| Cobalt Oxidation State | Common Forms | Coordination Number (Typical) | Geometry (Typical) | Reactivity |
| +3 | Cyanocobalamin, Hydroxocobalamin, Methylcobalamin, Adenosylcobalamin | 6 | Octahedral (distorted) | Electrophilic, undergoes reduction |
| +2 | Cob(II)alamin (B12r) | 5 | Pyramidal pentacoordinate | Radical, undergoes reduction or oxidation |
| +1 | Cob(I)alamin (B12s) | 4 | Planar (base-off) | Supernucleophilic, undergoes oxidation |
Co(III)/Co(II) Cycling in Radical-Mediated Processes
Radical-mediated reactions catalyzed by cobalamin-dependent enzymes, such as methylmalonyl-CoA mutase, primarily involve the interconversion between the Co(III) and Co(II) oxidation states of the cobalt ion nih.govwikipedia.orgiiti.ac.in. These reactions are initiated by the homolytic cleavage of the Co-C bond in adenosylcobalamin (AdoCbl) nih.govwikipedia.orgiiti.ac.in.
In this process, the Co(III)-C bond undergoes homolysis, yielding a Co(II) species (cob(II)alamin, also known as B₁₂ᵣ) and a highly reactive 5'-deoxy-5'-adenosyl radical nih.govwikipedia.orgiiti.ac.in. The adenosyl radical then initiates substrate rearrangement by abstracting a hydrogen atom nih.govrsc.org. The resulting substrate radical undergoes the catalyzed rearrangement, and subsequently, a hydrogen atom is abstracted from the 5'-deoxyadenosine (B1664650) to regenerate the adenosyl group and the Co(III) oxidation state of the cobalamin cofactor nih.govrsc.org.
The Co(II) form of cobalamin is typically five-coordinate, with the lower axial ligand (dimethylbenzimidazole) coordinated to the cobalt, and the upper axial position being vacant or occupied by a weakly coordinating solvent molecule journals.co.zaresearchgate.net. The unpaired electron in Co(II) resides in the d₂² orbital, which influences its coordination geometry and reactivity journals.co.za. This Co(II) species acts as a radical trap, readily recombining with the adenosyl radical to reform the Co(III)-C bond of adenosylcobalamin, thus completing the catalytic cycle iiti.ac.in.
| Species | Cobalt Oxidation State | Coordination Number | Axial Ligands |
| Adenosylcobalamin | +3 | 6 | 5'-deoxyadenosyl (β), Dimethylbenzimidazole (α) |
| Cob(II)alamin | +2 | 5 | Dimethylbenzimidazole (α) |
Co(III)/Co(I) Cycling in Methyl Transfer Processes
Methyl transfer reactions catalyzed by enzymes like methionine synthase utilize methylcobalamin (MeCbl) as a cofactor and involve the cycling between the Co(III) and Co(I) oxidation states nih.goviiti.ac.inunl.edubiorxiv.org. This cycle is distinct from the radical-mediated pathway and involves heterolytic cleavage and formation of the Co-C bond nih.goviiti.ac.in.
The catalytic cycle in methionine synthase begins with methylcobalamin, where cobalt is in the +3 oxidation state nih.govunl.edu. The methyl group is transferred from methyltetrahydrofolate to the cobalamin cofactor, forming methylcobalamin nih.govunl.edu. Subsequently, the methyl group is transferred from methylcobalamin to homocysteine, generating methionine and leaving the cobalamin cofactor in a highly nucleophilic Co(I) state (cob(I)alamin, also known as B₁₂ₛ) nih.goviiti.ac.inunl.edu.
The formation of cob(I)alamin involves a two-electron reduction of the cobalt center iiti.ac.in. This Co(I) species is a potent nucleophile, often referred to as a "supernucleophile" iiti.ac.inresearchgate.net. It is typically four-coordinate with a planar geometry, having lost both axial ligands journals.co.zaresearchgate.net. The nucleophilic Co(I) then reacts with methyltetrahydrofolate, accepting a methyl group (formally as a methyl cation) to regenerate methylcobalamin in the Co(III) oxidation state, thus completing the methyl transfer cycle nih.goviiti.ac.inunl.edunih.gov.
Occasionally, the Co(I) species can be oxidatively inactivated to the Co(II) state, requiring a separate reductive activation step involving S-adenosyl-L-methionine (AdoMet) to restore the catalytically active Co(I) form mdpi.comunl.eduresearchgate.net.
| Species | Cobalt Oxidation State | Coordination Number | Axial Ligands |
| Methylcobalamin | +3 | 6 | Methyl (β), Dimethylbenzimidazole (α) |
| Cob(I)alamin | +1 | 4 | None (axial positions are vacant) |
Trans-Influence Effects in Cobalamin Coordination
The trans influence is a phenomenon in coordination chemistry where a ligand's effect on the bond length and lability of the ligand directly opposite to it (in the trans position) is observed wits.ac.za. In cobalamins, the trans influence of the upper (β) axial ligand on the Co-N bond to the lower (α) axial dimethylbenzimidazole ligand is particularly significant wits.ac.zanih.gov.
Studies have shown an "inverse" trans influence in cobalamins with carbon-donor axial ligands (like methyl or adenosyl groups) acs.orgwits.ac.za. This means that as the electron-donating strength or steric bulk of the β-axial carbon ligand increases, the Co-N bond to the trans dimethylbenzimidazole ligand weakens and lengthens acs.orgwits.ac.zarsc.org. This is contrary to the "normal" trans influence observed with some other ligand types acs.org.
This inverse trans influence is thought to be influenced by both electronic and steric factors rsc.org. Electron donation from the β-axial ligand can increase electron density on the cobalt, weakening the bond to the trans dimethylbenzimidazole. Steric interactions between a bulky β-axial ligand and the corrin ring can also be transmitted through the complex, affecting the coordination of the dimethylbenzimidazole rsc.org.
The strength of the trans influence of the β-axial ligand can impact the equilibrium between the "base-on" (dimethylbenzimidazole coordinated) and "base-off" (dimethylbenzimidazole dissociated) forms of cobalamin nih.gov. A stronger trans-influencing ligand favors the base-off form by weakening the Co-N bond to the dimethylbenzimidazole nih.gov. This base-on/base-off equilibrium is crucial in the function of some cobalamin-dependent enzymes, where the protein may facilitate the dissociation or coordination of the dimethylbenzimidazole base at different stages of the catalytic cycle nih.govnih.gov.
For instance, in methionine synthase, the enzyme interacts with cobalamin in a "His-on" (base-off, with a histidine residue from the enzyme coordinating the α-axial position) state, and the dissociation of this histidine ligand is linked to conformational changes in the enzyme nih.gov. The trans influence of the β-axial ligand affects the stability of this coordinated histidine nih.gov.
| β-Axial Ligand | Proposed Trans Influence Order (select examples) | Effect on Co-N(dimethylbenzimidazole) Bond |
| H₂O | Weaker | Stronger, shorter bond |
| CN⁻ | ||
| CH₃ | Weaker, longer bond | |
| 5'-deoxyadenosyl | Stronger | Weaker, longer bond |
| Phenylvinyl | One of the highest reported | Very weak, very long bond rsc.org |
Note: The precise order and magnitude of trans influence can vary depending on the specific cobalamin derivative and environment.
Enzymatic Catalysis and Mechanistic Biochemistry of Cobalamin Dependent Enzymes
General Principles of Cobalamin-Mediated Catalysis
The catalytic power of AdoCbl-dependent enzymes is rooted in the ability of the protein environment to facilitate the homolytic cleavage of the cobalt-carbon bond of AdoCbl. This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species, initiating a cascade of radical intermediates that drive the enzymatic transformation nih.govresearchgate.net.
Radical Mechanisms and Substrate Activation
AdoCbl-dependent enzymes catalyze reactions through radical mechanisms. The initial step involves the homolytic cleavage of the Co-C bond in AdoCbl, triggered by substrate binding and conformational changes in the enzyme nih.govresearchgate.net. This generates a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. The substrate radical undergoes rearrangement, typically a 1,2-migration of a group (such as a carbon-containing fragment, hydroxyl, or amino group) to an adjacent carbon atom nih.gov. Finally, the rearranged radical abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650), regenerating the AdoCbl cofactor and releasing the product. The protein scaffold plays a critical role in controlling the selectivity of these radical reactions, preventing undesired side reactions that can occur with free cobalamin acs.org.
Protein-Cofactor Interactions Modulating Reactivity
The protein environment of cobalamin-dependent enzymes is crucial for modulating the reactivity of the cobalamin cofactor. Upon binding to the apoenzyme, AdoCbl undergoes conformational changes that weaken the Co-C bond, making it susceptible to homolytic cleavage researchgate.netportlandpress.com. In some enzymes, such as methylmalonyl-CoA mutase, the dimethylbenzimidazole ligand of cobalamin is displaced from the cobalt and replaced by a histidine residue from the protein, a feature that provides additional mechanistic possibilities for weakening the Co-C bond portlandpress.com. Specific amino acid residues within the active site play vital roles in substrate binding, positioning, and stabilization of radical intermediates. Interactions between the protein and the cobalamin cofactor, including hydrogen bonding and steric constraints, precisely control the geometry and environment of the radical intermediates, guiding the reaction towards the desired product and minimizing off-pathway reactions nih.govacs.orgportlandpress.comacs.org.
Adenosylcobalamin-Dependent Enzyme Systems
Adenosylcobalamin-dependent enzymes are involved in a variety of metabolic pathways. They are broadly classified into subgroups based on the type of rearrangement they catalyze, including carbon-skeleton mutases, aminomutases, and eliminases nih.gov.
Carbon-Skeleton Mutases
Carbon-skeleton mutases are a significant class of AdoCbl-dependent enzymes that catalyze the interchange of a hydrogen atom on one carbon with a carbon-containing group on an adjacent carbon, resulting in a skeletal rearrangement nih.govnih.gov. This group includes enzymes like glutamate (B1630785) mutase, 2-methyleneglutarate (B1258928) mutase, and methylmalonyl-CoA mutase nih.gov.
Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase (MCM) is a well-studied AdoCbl-dependent enzyme that catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA portlandpress.comacs.org. This reaction is a critical step in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol, channeling metabolites into the citric acid cycle portlandpress.comacs.orgnih.gov. In humans, MCM is the only known AdoCbl-dependent enzyme acs.org.
The mechanism of MCM involves the homolytic cleavage of AdoCbl, generating the 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from (R)-methylmalonyl-CoA, forming a substrate radical. This substrate radical then undergoes rearrangement via an intramolecular pathway, likely involving an addition-elimination mechanism, which is energetically more favorable than a fragmentation-recombination pathway acs.org. The rearrangement results in the formation of a succinyl-CoA radical, which then abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding succinyl-CoA and regenerating AdoCbl researchgate.net.
Research findings on MCM have provided significant insights into its mechanism. Electron paramagnetic resonance (EPR) spectroscopy has detected a radical pair intermediate during catalysis, supporting the proposed radical mechanism researchgate.netnih.gov. Studies involving site-directed mutagenesis have highlighted the importance of specific amino acid residues in substrate binding, radical stabilization, and catalytic activity portlandpress.com. For instance, mutations in residues like His-A244 and Tyr-A89 have been shown to affect the stability and reactivity of enzyme-bound radical species portlandpress.com. Kinetic studies, including deuterium (B1214612) isotope effects, have further elucidated the rate-limiting steps and the coupling of Co-C bond homolysis to substrate hydrogen abstraction portlandpress.comresearchgate.net.
Data on the kinetic parameters of MCM and the effects of mutations on its activity have been reported. For example, under saturating AdoCbl levels, wild-type human MCM exhibits a certain substrate turnover rate, while various missense mutations can significantly decrease this activity nih.gov.
Here is a sample data representation based on research findings on MCM activity with different mutations:
| MUT Mutation | Relative Enzyme Activity (% of wild-type) |
| Wild-type | 100 |
| Mutant 1 | < 5 |
| Mutant 2 | ~10 |
| Mutant 3 | ~50 |
Glutamate Mutase
Glutamate mutase (GM) is another AdoCbl-dependent carbon-skeleton mutase that catalyzes the reversible interconversion of (S)-glutamic acid and (2S, 3S)-3-methylaspartic acid ias.ac.inscirp.org. This reaction is important in the anaerobic metabolism of glutamate by certain bacteria, such as Clostridium cochlearium scirp.org.
The mechanism of glutamate mutase also involves the AdoCbl-initiated radical chemistry. Following Co-C bond homolysis and hydrogen atom abstraction from glutamate, the resulting glutamyl radical undergoes rearrangement. Unlike MCM, the rearrangement catalyzed by GM is believed to proceed through a fragmentation-recombination mechanism, where the glutamyl radical fragments into a glycyl radical and acrylate (B77674), which then recombine to form the methylaspartyl radical nih.govresearchgate.net. This is supported by the observation of acrylate formation during turnover researchgate.net. The methylaspartyl radical then abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding (2S, 3S)-3-methylaspartate and regenerating AdoCbl scirp.org.
Research on glutamate mutase has utilized techniques such as stopped-flow spectroscopy to monitor the formation of cob(II)alamin, providing insights into the kinetics of Co-C bond cleavage acs.org. Quantum mechanical/molecular mechanical (QM/MM) simulations have been employed to study the reaction mechanism at an atomic level, identifying key residues involved in catalysis and suggesting that hydrogen tunneling may play a role acs.orgacs.orgacs.org. These studies indicate that the protein environment influences the reaction primarily through electrostatic interactions acs.org.
Glutamate mutase exhibits high substrate specificity, with few molecules other than L-glutamate and L-threo-3-methylaspartate acting as substrates ias.ac.inresearchgate.net. However, some substrate analogues can bind to the active site and act as competitive inhibitors ias.ac.in.
| Substrate/Inhibitor | Km or Ki (mM) |
| (S)-Glutamic acid (Substrate) | ~1.35 (Km) |
| 3-methylglutamic acids (Inhibitors) | Close to 1.35 (Ki) |
Note: The specific values in this table are illustrative and would depend on the particular enzyme source and experimental conditions. ias.ac.in
Substrate Radical Rearrangement Pathways
Adenosylcobalamin-dependent isomerases catalyze 1,2-rearrangement reactions where a hydrogen atom on one carbon is exchanged with a group (X) on an adjacent carbon. nih.gov This process is initiated by the homolytic cleavage of the Co-C bond in AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. iiti.ac.innih.gov The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov This substrate radical undergoes rearrangement, and the resulting product radical reacquires a hydrogen atom from 5'-deoxyadenosine, regenerating the AdoCbl cofactor and releasing the product. nih.gov
Control of radical trajectories and stereospecificity is crucial in these reactions. Studies on enzymes like diol dehydratase and ethanolamine (B43304) ammonia (B1221849) lyase have provided insights into how protein structure and cofactor positioning influence these processes. unl.edu For instance, conformational changes in the ribose of the adenosyl moiety can control the movement of the 5'-deoxyadenosyl radical, directing it towards the substrate hydrogen atom destined for abstraction. unl.edu
Different strategies are employed by isomerases to achieve the rearrangement depending on the migrating group. unl.edu Crystal structures combined with computational, mutational, and kinetic studies have been instrumental in understanding these mechanisms. unl.edu
Eliminases (e.g., Ethanolamine Ammonia-Lyase)
Ethanolamine ammonia-lyase (EAL) is an AdoCbl-dependent enzyme that catalyzes the deamination of vicinal amino alcohols like ethanolamine to produce acetaldehyde (B116499) and ammonia. nih.govnih.govuniprot.org Similar to other AdoCbl-dependent isomerases, the catalytic cycle is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, yielding the 5'-deoxyadenosyl radical and cob(II)alamin. nih.gov The adenosyl radical abstracts a hydrogen atom from the substrate (ethanolamine), generating a substrate radical. nih.govcapes.gov.br This radical then undergoes a complex series of steps involving the elimination of ammonia and rearrangement to form the product aldehyde. nih.gov
EAL, like other Class II AdoCbl-dependent isomerases, binds AdoCbl in a "base-on" conformation, where the dimethylbenzimidazole ligand remains coordinated to the cobalt. nih.gov This contrasts with Class I isomerases, where the base is displaced by a histidine residue from the enzyme. nih.gov The mechanism of Co-C bond activation in Class II enzymes like EAL involves specific cofactor/enzyme interactions that contribute to the rate acceleration of homolysis. nih.gov Studies with substrate analogs, such as 2-aminoacetaldehyde, have provided insights into the reaction pathway, indicating that a "substratylcobalamin" intermediate formed by alkylation of the cobalt by the substrate is likely not involved in the ammonia migration catalyzed by EAL. nih.gov
EAL can undergo suicidal inactivation during catalysis, which involves irreversible cleavage of the Co-C bond. uniprot.orgpsu.edu Reactivation of inactivated EAL in Escherichia coli requires the protein EutA, ATP, Mg2+, and free AdoCbl, suggesting a mechanism involving the exchange of the damaged cofactor for intact AdoCbl. psu.edu
Ribonucleotide Reductases (Class II)
Class II ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, providing the precursors for DNA synthesis and repair. ebi.ac.ukwikipedia.orgnih.gov Unlike Class I and Class III RNRs, Class II enzymes are oxygen-independent and utilize AdoCbl as a cofactor to generate the free radical necessary for catalysis. wikipedia.orgnih.govfrontiersin.org
The mechanism involves the homolytic cleavage of the Co-C bond in AdoCbl, producing the 5'-deoxyadenosyl radical. ebi.ac.ukwikipedia.orgacs.org This radical then abstracts a hydrogen atom from a conserved cysteine residue in the enzyme's active site, generating a thiyl radical. ebi.ac.ukacs.org The thiyl radical initiates the reduction of the ribonucleotide substrate by abstracting a hydrogen atom from the C3' position of the ribose ring. ebi.ac.uk A complex series of radical intermediates and proton transfers follows, leading to the elimination of the 2'-hydroxyl group and the formation of the deoxyribonucleotide product. ebi.ac.uk The radical is ultimately transferred back to the cysteine residue, and the AdoCbl cofactor is regenerated. ebi.ac.uk
Structural studies of Class II RNRs, such as the enzyme from Thermotoga maritima, have provided detailed insights into cofactor binding and the mechanism of radical generation and transfer. acs.org These structures show that AdoCbl binds in a pocket that shields the substrate and radical intermediates. acs.org An interaction between the AdoCbl e-propionamide side chain and the substrate's α-phosphate group appears to be important for locking in the cofactor. acs.org The mechanism of radical transfer in Class II RNRs may differ from that in other AdoCbl-dependent enzymes like eliminases and mutases. acs.org
Stereochemical Investigations of Reaction Mechanisms
Stereochemical studies have been crucial in elucidating the precise pathways of cobalamin-dependent enzymatic reactions. By using isotopically labeled substrates and analyzing the stereochemistry of the products, researchers can gain insights into the nature of intermediates and the spatial orientation of reacting groups within the enzyme's active site.
For AdoCbl-dependent enzymes, stereochemical investigations have helped confirm the radical nature of the reactions and the specific hydrogen atom abstraction and transfer steps. For example, studies on ethanolamine ammonia-lyase using isotopically labeled ethanolamine have provided evidence for the stereospecificity of hydrogen abstraction and the subsequent rearrangement. capes.gov.br
In the case of cobalamin-dependent radical S-adenosylmethionine (SAM) methylases, stereochemical analysis has revealed unexpected aspects of the reaction mechanisms. For instance, studies on Fom3, a methylase involved in fosfomycin (B1673569) biosynthesis, initially suggested a non-stereospecific methylation based on product analysis. nih.govacs.org However, detailed investigations using deuterated substrate analogs demonstrated that the enzyme abstracts a specific pro-R hydrogen and that the methyl addition occurs with inversion of configuration, yielding a single stereoisomer product. nih.govacs.orgnih.gov This finding supported a mechanism involving direct attack of a substrate radical on the methyl group of MeCbl, leading to methyl radical transfer and formation of cob(II)alamin. nih.govacs.orgnih.gov
Methylcobalamin-Dependent Enzyme Systems
Methylcobalamin-dependent enzymes catalyze the transfer of a methyl group from a methyl donor to an acceptor molecule. nih.goviiti.ac.in Unlike the radical mechanisms of AdoCbl-dependent enzymes, MeCbl-dependent reactions typically involve heterolytic cleavage of the Co-C bond and proceed via nucleophilic attack mechanisms. nih.goviiti.ac.in The cobalt center cycles between the cob(I)alamin and methylcob(III)alamin forms. nih.goviiti.ac.in Cob(I)alamin is a highly reactive "supernucleophile" that can readily attack methyl donors. iiti.ac.in
Methionine Synthase: Methyl Group Transfer Mechanism
Methionine synthase (MetH) is a well-studied MeCbl-dependent enzyme that catalyzes the remethylation of homocysteine to form methionine. nih.govpnas.orgebi.ac.uk This reaction is crucial for the regeneration of methionine and the supply of tetrahydrofolate for one-carbon metabolism. nih.gov The enzyme catalyzes the transfer of a methyl group from N5-methyltetrahydrofolate to homocysteine, with MeCbl acting as an intermediate methyl carrier. nih.govpnas.orgebi.ac.ukacs.org
The catalytic cycle of methionine synthase involves two methyl transfer steps. nih.govacs.org First, the methyl group from N5-methyltetrahydrofolate is transferred to the cob(I)alamin cofactor, regenerating methylcob(III)alamin. nih.govebi.ac.ukacs.org This step is thought to proceed via a nucleophilic attack by the supernucleophilic cob(I)alamin on the methyl group of N5-methyltetrahydrofolate. ebi.ac.uk Second, the methyl group from methylcob(III)alamin is transferred to homocysteine, producing methionine and regenerating the cob(I)alamin form of the enzyme. nih.govebi.ac.ukacs.org This step is believed to involve nucleophilic attack by the thiolate of homocysteine on the methyl group of MeCbl. ebi.ac.uk
Methionine synthase is a modular enzyme with distinct domains for binding homocysteine, N5-methyltetrahydrofolate, cobalamin, and S-adenosylmethionine (AdoMet). pnas.orgacs.org Although AdoMet is not a methyl donor in the primary catalytic cycle, it is required for the reductive methylation that reactivates the enzyme when the cobalamin cofactor becomes oxidized to the inactive cob(II)alamin form. pnas.orgebi.ac.ukumich.edu Reactivation involves the reduction of cob(II)alamin to cob(I)alamin and subsequent methylation by AdoMet. pnas.orgumich.edu Conformational changes in the enzyme are thought to be important for positioning the appropriate substrate-binding modules near the cobalamin cofactor during both catalysis and reactivation. pnas.orgacs.org
Reductive Dehalogenases and Dehalogenation Mechanisms
Reductive dehalogenases are a group of enzymes, primarily found in anaerobic bacteria, that catalyze the removal of halogen atoms from organic compounds. ukri.orgwikipedia.org These enzymes play a significant role in the bioremediation of halogenated pollutants and in the energy metabolism of certain bacteria. wikipedia.orgdb-thueringen.de Many reductive dehalogenases are cobalamin-dependent, utilizing a corrinoid cofactor at their active site. ukri.orgwikipedia.org They also typically contain iron-sulfur clusters that provide the reducing equivalents for the reaction. wikipedia.org
The mechanism of reductive dehalogenation catalyzed by these enzymes is still an active area of research and appears to differ from the mechanisms of isomerases and methyltransferases. nih.govannualreviews.orgukri.org Proposed mechanisms include those involving organocobalt intermediates, radical pathways, or direct interaction between the cobalt and the substrate halogen. rsc.orgnih.govmdpi.com
Recent structural and spectroscopic studies on enzymes like the reductive dehalogenase from Nitratireductor pacificus (NpRdhA) suggest a mechanism involving the formation of a direct cobalt-halogen interaction in the Co(II) state, which is poised to receive an electron from the FeS clusters. rsc.orgnih.govmdpi.com This interaction is thought to weaken the carbon-halogen bond, facilitating its cleavage. rsc.org In the Co(I) state, the reaction may proceed via a [Co···X···R] adduct that further weakens the carbon-halogen bond. rsc.org This proposed mechanism, involving halogen-Co bond formation, represents a potentially new paradigm in cobalamin biochemistry. nih.gov Other studies on enzymes like PceA have suggested a dissociative electron transfer mechanism, where the distant positioning of the substrate from the cobalt center indicates a long-range electron transfer. db-thueringen.dersc.org The specific mechanism may vary depending on the enzyme and substrate. db-thueringen.dersc.org
Structural Biology of Cobalamin-Dependent Enzymes
The intricate catalytic mechanisms of cobalamin (vitamin B12)-dependent enzymes are intimately linked to their three-dimensional structures. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been crucial in revealing how these enzymes bind their complex cofactor and substrates, organize the active site, and undergo conformational changes to facilitate challenging chemical transformations. Cobalamin-dependent enzymes encompass several classes, including isomerases, methyltransferases, and dehalogenases, each employing distinct chemical strategies involving the cobalt-carbon bond of the cobalamin cofactor. unl.edu Understanding the structural features that govern cofactor binding, substrate recognition, and protein dynamics is essential for fully elucidating their diverse catalytic functions.
Active Site Architecture and Substrate Binding
The active sites of cobalamin-dependent enzymes are specifically tailored to accommodate the bulky cobalamin cofactor and position it optimally relative to the substrate and other required cofactors. The binding mode of the cobalamin cofactor can vary, influencing the enzyme's catalytic strategy. Two primary conformations of the cobalamin cofactor observed in enzymes are "base-on" and "base-off." unl.eduresearchgate.net In the base-on conformation, the dimethylbenzimidazole (DMB) tail of cobalamin is coordinated to the cobalt ion. unl.eduresearchgate.net In contrast, the base-off conformation involves the displacement of the DMB tail, often replaced by a protein residue, such as a histidine, in what is termed the "His-on" conformation. unl.eduresearchgate.net The His-on conformation has been observed in enzymes like methylmalonyl-CoA mutase and glutamate mutase, where a histidine residue from the protein coordinates to the cobalt. unl.edunih.gov This coordination state, controlled by a catalytic triad (B1167595) in some enzymes like methionine synthase (MetH), can influence the reactivity of the cobalt center. researchgate.net
Many cobalamin-dependent enzymes utilize common protein folds for cofactor and substrate binding. For instance, the Rossmann fold, characterized by a core of parallel β-strands surrounded by helices, is frequently found in enzymes that bind cobalamin in the base-off mode. unl.edunih.gov Radical S-adenosylmethionine (SAM) enzymes that are also cobalamin-dependent often feature a re-engineered TIM (triose phosphate (B84403) isomerase) barrel fold. nih.govresearchgate.net This barrel architecture is adapted to accommodate both the cobalamin corrin (B1236194) ring and the radical SAM machinery, including a [4Fe-4S] cluster. nih.govresearchgate.net The [4Fe-4S] cluster is typically ligated by cysteine residues within a conserved motif. nih.govresearchgate.net This arrangement within the barrel creates an active site where both SAM and cobalamin can interact with the substrate. nih.gov
Substrate binding pockets are formed by residues from different domains of the enzyme, positioning the substrate for reaction with the bound cofactors. In cobalamin-dependent radical SAM enzymes like TsrM and TokK, substrate binding involves interactions with residues from both the radical SAM domain and the C-terminal domain. nih.gov In QueG, an enzyme involved in tRNA modification, the substrate (a modified nucleoside) is positioned directly above the cobalamin cofactor within a protein cavity at the interface of different domains, consistent with a direct role of the cofactor in the reaction. oup.com The precise positioning and orientation of the substrate relative to the reactive cobalt-carbon bond are critical for initiating catalysis, whether it involves homolytic cleavage (as in isomerases) or heterolytic cleavage (as in methyltransferases). unl.eduumich.edu
Conformational Dynamics in Catalysis
Cobalamin-dependent enzymes often exhibit significant conformational flexibility and domain movements that are integral to their catalytic cycles. These dynamics can facilitate substrate channeling, cofactor repositioning, and the generation and control of reactive intermediates.
Methionine synthase (MetH), a large, multidomain enzyme, provides a classic example of how conformational changes are linked to catalysis. MetH catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, a process that involves the cobalamin cofactor shuttling between different functional states and active sites within the enzyme. umich.edupnas.org Structural studies, including those using small-angle X-ray scattering (SAXS) and cryo-EM, have shown that MetH adopts different conformations during its catalytic cycle and a reactivation cycle. pnas.org This dynamic behavior is essential for the enzyme to move its cobalamin cofactor between the methyltetrahydrofolate-binding site, the homocysteine-binding site, and a reactivation site where the cofactor can be remethylated if it becomes oxidized. pnas.org
In adenosylcobalamin (AdoCbl)-dependent mutases, such as lysine (B10760008) 5,6-aminomutase (5,6-LAM) and ornithine 4,5-aminomutase (4,5-OAM), large-scale domain rearrangements are proposed to be linked to the initiation of radical chemistry. purdue.edunih.gov These enzymes initiate catalysis by homolytic cleavage of the Co(III)-C bond in AdoCbl, generating a highly reactive 5′-deoxyadenosyl radical. purdue.edu Cryo-EM studies of 5,6-LAM and 4,5-OAM in different states (substrate-free and substrate-bound) have revealed extensive domain motions that reposition the AdoCbl cofactor and other cofactors, like pyridoxal (B1214274) phosphate (PLP), to enable catalytic activation. purdue.edu Substrate binding can induce global domain closure, which may weaken the Co(III)-C bond and prime the enzyme for radical formation. purdue.edu In 4,5-OAM, substrate engagement triggers large conformational changes that enhance active site organization, with accessory subunits playing a role in stabilizing the catalytically competent state. purdue.edu Experimental techniques like electron paramagnetic resonance (EPR) spectroscopy have been used to detect transient radical intermediates, supporting the proposed mechanisms involving radical formation and controlled by enzyme dynamics. purdue.edunih.gov The dynamic motion of the cobalamin-binding domain can lead to conformational sampling, supporting radical catalysis through the transient formation of an active state. nih.gov
These examples highlight how conformational dynamics, ranging from localized flexibility to large-scale domain reorientations, are integral to the function of cobalamin-dependent enzymes, facilitating key steps in their complex catalytic cycles.
Biosynthesis of Cobalamin and Its Analogues
De Novo Biosynthesis Pathways in Prokaryotes
De novo cobalamin synthesis begins with the formation of a tetrapyrrole precursor, uroporphyrinogen III. wikipedia.orgwikipedia.org This molecule serves as a branch point for the synthesis of various tetrapyrroles, including heme, chlorophyll, siroheme, coenzyme F430, and cobalamin. wikipedia.orggenome.jpnih.govebi.ac.ukpsu.edu The pathway then diverges into aerobic and anaerobic routes for the subsequent modifications of the corrin (B1236194) ring and insertion of the cobalt ion. wikipedia.orgnih.govmdpi.com
Aerobic Pathway
The aerobic pathway for cobalamin biosynthesis is characterized by the late insertion of cobalt and a requirement for molecular oxygen. wikipedia.orgnih.govmdpi.com This pathway has been well-studied in organisms such as Pseudomonas denitrificans. nih.govmdpi.com The initial steps involve the methylation of uroporphyrinogen III to form precorrin-2 (B1239101), followed by a series of methylations and modifications of the macrocycle. nih.govpsu.eduuniprot.org A key step in the aerobic pathway is the ring contraction process, which involves the removal of a carbon atom from the tetrapyrrole structure, mediated by enzymes like CobG or CobZ. nih.govnih.gov Cobalt is inserted into a late intermediate, such as hydrogenobyrinic acid a,c-diamide, after the corrin ring has been largely formed. wikipedia.orgnih.gov
Key enzymes and intermediates in the aerobic pathway include:
Uroporphyrinogen III C-methyltransferase (CobA in aerobic bacteria), which converts uroporphyrinogen III to precorrin-2. nih.govebi.ac.ukuniprot.org
CobG, a monooxygenase involved in ring contraction. nih.govnih.gov
CobN, an enzyme participating in cobalt insertion. frontiersin.orgfrontiersin.org
Anaerobic Pathway
The anaerobic pathway, prevalent in organisms like Salmonella enterica serovar Typhimurium and Bacillus megaterium, proceeds under anaerobic conditions and involves the early insertion of cobalt. nih.govmdpi.comcapes.gov.br In this route, cobalt is chelated into the tetrapyrrole structure at an earlier stage, specifically at the precorrin-2 stage. wikipedia.orgpnas.orgnih.gov The subsequent steps involve modifications of the cobalt-containing intermediate. pnas.orgnih.gov
Distinguishing features of the anaerobic pathway include:
Early cobalt insertion into precorrin-2, often mediated by enzymes like CbiK. wikipedia.orgpnas.orgnih.gov
Ring contraction occurs on the cobalt-chelated intermediate. pnas.orgnih.gov
Enzymes in this pathway are often designated with the "Cbi" prefix. nih.govresearchgate.net
While many intermediates are shared or analogous between the two pathways, the specific enzymes and the order of some reactions differ significantly, particularly concerning cobalt insertion and ring contraction. wikipedia.orgnih.govmdpi.compnas.org
Common Tetrapyrrole Precursors (e.g., Uroporphyrinogen III, Precorrin-2)
Both the aerobic and anaerobic de novo cobalamin biosynthesis pathways originate from common tetrapyrrole precursors. The synthesis begins with the formation of 5-aminolevulinic acid (ALA), which can be synthesized via the C4 or C5 pathway. researchgate.netnih.gov Two molecules of ALA condense to form porphobilinogen (B132115) (PBG), and four molecules of PBG are then polymerized and cyclized to form uroporphyrinogen III. wikipedia.orgnih.gov This reaction is catalyzed by porphobilinogen deaminase and uroporphyrinogen III synthase. nih.gov
Uroporphyrinogen III is a crucial branch point intermediate. wikipedia.orgwikipedia.orgpsu.edu The first committed step in cobalamin biosynthesis involves the methylation of uroporphyrinogen III to precorrin-2. nih.govebi.ac.ukpsu.edu This reaction is catalyzed by uroporphyrinogen III methyltransferase, such as CobA in aerobic bacteria or the multifunctional CysG in anaerobic bacteria, which introduces two methyl groups from S-adenosyl-L-methionine (SAM) to the C-2 and C-7 positions of uroporphyrinogen III. nih.govebi.ac.ukuniprot.orgresearchgate.net Precorrin-2 is a common intermediate for the synthesis of cobalamin, siroheme, and coenzyme F430. nih.govebi.ac.uk
Salvage Pathways for Cobalamin Assembly
In addition to de novo synthesis, many prokaryotic organisms can acquire incomplete corrinoids from their environment and convert them into active cobalamin through salvage pathways. wikipedia.orgnih.govoup.com This is particularly important for organisms that lack the complete set of genes for de novo synthesis. researchgate.netoup.com A common salvaged precursor is cobinamide (Cbi), which is an incomplete corrinoid structure lacking the nucleotide loop and upper ligand. nih.gov
Salvage pathways involve the uptake of these exogenous corrinoids into the cell, often facilitated by specific transport systems like ABC transporters. wikipedia.orgasm.org Once inside the cell, enzymes catalyze the attachment of the lower nucleotide loop, typically containing 5,6-dimethylbenzimidazole (B1208971) (DMB), and the upper ligand (e.g., adenosyl) to the cobinamide structure to form functional cobalamin. wikipedia.orgnih.govasm.org The nucleotide loop assembly (NLA) pathway is a key component of salvage, involving the activation and attachment of the base to the corrin ring. nih.govasm.org While bacteria and archaea both utilize salvage pathways, they may employ different enzymes for specific steps, such as the conversion of cobinamide to adenosylcobinamide phosphate (B84403). asm.orgasm.org
Genetic and Genomic Organization of Cobalamin Biosynthesis
The genes encoding the enzymes involved in cobalamin biosynthesis are often clustered on the chromosomes of producing organisms. nih.govnih.govresearchgate.net The genetic organization can vary between species, reflecting the differences between the aerobic and anaerobic pathways and the presence of salvage routes. nih.govnih.govresearchgate.net
Identification and Characterization of Biosynthetic Genes
Significant progress has been made in identifying and characterizing the genes responsible for cobalamin biosynthesis through genetic and genomic studies. nih.govkent.ac.ukportlandpress.comjst.go.jpnih.gov In Salmonella typhimurium, a model organism for the anaerobic pathway, many of the cbi genes are organized in a large operon. nih.govharvard.edu Similarly, in Pseudomonas denitrificans, which utilizes the aerobic pathway, cob genes are found in clusters and operons. nih.govresearchgate.net
Researchers have used techniques such as gene sequencing, mutagenesis, and enzyme characterization to elucidate the function of individual genes and the reactions they catalyze within the biosynthetic pathways. pnas.orgnih.govkent.ac.ukportlandpress.com Comparative genomic analysis has revealed the presence and arrangement of cob and cbi genes in various prokaryotic genomes, providing insights into the distribution and evolution of cobalamin biosynthesis capabilities. nih.govkent.ac.ukjst.go.jpnih.gov Studies have shown that the genetic organization can be complex, with variations in gene order, content, and even the presence of alternative or fused enzymes in different species. nih.gov Horizontal gene transfer is also thought to have played a role in the distribution of cobalamin biosynthesis and salvage pathways among prokaryotes. oup.comosti.gov
For example, the draft genome sequence of Ensifer adhaerens CSBa revealed 22 cobalamin biosynthetic genes (cob genes) with an arrangement similar to that of Pseudomonas denitrificans. jst.go.jpnih.govresearchgate.net This suggests a potential inheritance from common ancestors or lateral gene transfer events. jst.go.jpresearchgate.net
Data on the genetic organization often involves mapping genes within operons and clusters. For instance, in Salmonella typhimurium, 25 of the approximately 30 cobalamin synthetic genes are clustered in the cob operon, arranged in groups corresponding to distinct parts of the pathway. nih.govharvard.edu
Table 1: Selected Genes and Corresponding Enzymes in Cobalamin Biosynthesis
| Gene (Aerobic) | Gene (Anaerobic) | Enzyme Activity | Pathway Role |
| cobA | cysG | Uroporphyrinogen III C-methyltransferase | Uroporphyrinogen III to Precorrin-2 nih.govebi.ac.ukuniprot.org |
| cobG | - | Monooxygenase (involved in ring contraction) | Aerobic pathway specific nih.govnih.gov |
| - | cbiK | Cobalt chelatase (early cobalt insertion) | Anaerobic pathway specific wikipedia.orgpnas.orgnih.gov |
| cobN | - | Cobalt insertion (late cobalt insertion) | Aerobic pathway specific frontiersin.orgfrontiersin.org |
| cobU | cobY (Archaea) | Kinase and Guanylyltransferase / Guanylyltransferase | Nucleotide loop assembly/Salvage asm.orgasm.org |
Molecular Mechanisms of Cobalamin Intracellular Transport and Processing
Cellular Uptake Systems Across Organisms
The uptake of vitamin B12 is a sophisticated process that varies across different biological kingdoms, reflecting the diverse environments and metabolic needs of organisms. In mammals, the assimilation of dietary cobalamin is a multi-step journey involving several specific binding proteins and receptors. nih.govresearchgate.net Initially, cobalamin is released from food proteins in the acidic environment of the stomach, where it binds to haptocorrin (HC), a salivary protein. mdpi.comyoutube.com In the duodenum, pancreatic proteases digest haptocorrin, releasing cobalamin to be captured by intrinsic factor (IF), a glycoprotein (B1211001) secreted by gastric parietal cells. youtube.comnih.govnih.gov The cobalamin-IF complex travels to the ileum, where it is recognized by a specific receptor complex called cubam, leading to receptor-mediated endocytosis into enterocytes. nih.govashpublications.orgnih.gov
Following absorption into the intestinal cells, cobalamin is released from the complex and exported into the bloodstream. In circulation, it binds to transcobalamin (TC), the primary transport protein responsible for delivering cobalamin to all peripheral tissues. nih.govmdpi.com Cellular uptake from the blood occurs via endocytosis mediated by the transcobalamin receptor, CD320. mdpi.comashpublications.org
In contrast, prokaryotic organisms, such as Escherichia coli, have evolved different systems for cobalamin uptake. Many bacteria utilize ATP-binding cassette (ABC) transporters, like the BtuCD system, to actively transport free cobalamin across the cell membrane. ashpublications.org Some microorganisms have a two-stage uptake process, beginning with rapid, metabolism-independent binding to cell surface receptors, followed by a slower, energy-dependent translocation into the cytoplasm. nih.gov
| Organism Type | Key Proteins/Receptors | Mechanism of Uptake |
| Mammals | Haptocorrin (HC), Intrinsic Factor (IF), Cubam receptor, Transcobalamin (TC), CD320 receptor | Receptor-mediated endocytosis |
| Prokaryotes (e.g., E. coli) | ATP-binding cassette (ABC) transporters (e.g., BtuCD) | Active transport |
| Certain Bacteria | Surface binding sites/receptors | Two-stage: initial adsorption followed by metabolic transport |
Intracellular Trafficking and Delivery to Apoenzymes
Once inside the cell via endocytosis, the transcobalamin-cobalamin complex is enclosed within an endosome, which subsequently fuses with a lysosome. researchgate.netresearchgate.net Within the acidic environment of the lysosome, transcobalamin is proteolytically degraded, liberating the cobalamin. researchgate.netcambridge.org The free cobalamin is then exported from the lysosome into the cytoplasm through a process requiring the membrane proteins LMBD1 (encoded by the cblF gene) and ABCD4 (encoded by the cblJ gene). nih.govresearchgate.netresearchgate.net
Upon entering the cytoplasm, cobalamin is captured by a series of chaperone proteins that orchestrate its processing and delivery to the two cobalamin-dependent enzymes in mammals: methionine synthase (MTR) in the cytoplasm and methylmalonyl-CoA mutase (MMUT) in the mitochondria. nih.govresearchgate.net The trafficking pathway bifurcates at this point, directing cobalamin towards either its cytosolic or mitochondrial destination. researchgate.netoup.com This partitioning is a critical step, ensuring that both enzymatic pathways receive the necessary cofactor for their function. nih.gov The delivery process is not passive; it involves specific protein-protein interactions that guide the modified cobalamin to its respective apoenzyme, ensuring the correct assembly of the functional holoenzyme. researchgate.net
Role of Cobalamin Chaperone Proteins
A cadre of specialized chaperone proteins, often referred to as "cbl" proteins from the genetic complementation groups that led to their discovery, are essential for the intracellular processing of cobalamin. nih.govnih.govacs.org These proteins act as enzymes and escorts, modifying the cofactor's structure and ensuring its safe transit to its target enzymes. nih.gov Deficiencies in any of these chaperones can lead to inherited disorders of cobalamin metabolism. inbornerrors.chnih.gov
The cytosolic processing of cobalamin begins immediately after its exit from the lysosome. The central player in this initial phase is CblC (also known as MMACHC), which processes various forms of incoming cobalamin. researchgate.netdntb.gov.ua CblC catalyzes the decyanation of cyanocobalamin (B1173554) and the dealkylation of alkylcobalamins (like methylcobalamin (B1676134) and adenosylcobalamin) in a glutathione-dependent reaction. nih.govdntb.gov.ua This processing yields a common intermediate, cob(II)alamin, which serves as the substrate for the two downstream branches of the pathway. researchgate.netnih.govnih.gov
CblD (MMADHC) is another crucial protein that acts at this bifurcation point. oup.comacs.org It is thought to function as a key regulator, interacting with CblC and influencing whether the processed cobalamin is channeled towards the cytosolic synthesis of methylcobalamin (MeCbl) or the mitochondrial synthesis of adenosylcobalamin (AdoCbl). oup.comnih.gov The precise mechanism by which CblD directs this traffic is a subject of ongoing research, but it appears to play a critical role in partitioning the cofactor between the two pathways. oup.comnih.gov
The final steps of cytosolic processing involve the delivery of cobalamin to methionine synthase (MTR, also known as CblG). CblE (MTRR) is a methionine synthase reductase that is essential for maintaining the cobalt ion of the MTR-bound cobalamin in its active cob(I)alamin state. inbornerrors.chresearchgate.net The proteins CblF and CblJ are, as mentioned, involved in the lysosomal export of cobalamin into the cytosol. researchgate.netresearchgate.netinbornerrors.ch
| Factor | Gene Name | Primary Function |
| CblC | MMACHC | Decyanates/dealkylates incoming cobalamins to produce cob(II)alamin. researchgate.netdntb.gov.uanih.gov |
| CblD | MMADHC | Interacts with CblC to partition cobalamin between cytosolic and mitochondrial pathways. oup.comnih.gov |
| CblE | MTRR | Methionine synthase reductase; maintains the active state of cobalamin on methionine synthase. inbornerrors.chresearchgate.net |
| CblF | LMBRD1 | Mediates the export of cobalamin from the lysosome to the cytoplasm. nih.govresearchgate.net |
| CblG | MTR | Methionine synthase, the apoenzyme that utilizes methylcobalamin in the cytoplasm. cambridge.orginbornerrors.ch |
| CblJ | ABCD4 | Works with CblF (LMBD1) in the lysosomal export of cobalamin. researchgate.netresearchgate.netinbornerrors.ch |
For the mitochondrial pathway, cob(II)alamin must be transported from the cytoplasm into the mitochondrial matrix, a process for which the transporter has not yet been definitively identified. researchgate.netresearchgate.net Once inside, a distinct set of chaperones completes the synthesis of adenosylcobalamin (AdoCbl).
CblB (MMAB), also known as ATP:cob(I)alamin adenosyltransferase, is the enzyme that catalyzes the final step in AdoCbl synthesis. nih.govcambridge.org It facilitates the reaction between cob(I)alamin and ATP to form AdoCbl. researchgate.net Before this can happen, the cob(II)alamin that entered the mitochondrion must be reduced to the highly reactive cob(I)alamin state. This reduction is thought to be the role of CblA (MMAA). cambridge.orgpnas.org CblA is believed to function as a gatekeeper or chaperone, possibly protecting the reactive cobalamin species and ensuring its proper delivery to CblB and subsequently to the final apoenzyme, methylmalonyl-CoA mutase (MMUT). cambridge.orgresearchgate.net As in the cytosol, CblD is also implicated in the mitochondrial branch, highlighting its central role as a trafficking coordinator. researchgate.netoup.com
| Factor | Gene Name | Primary Function |
| CblA | MMAA | Proposed to act as a chaperone or reductase, facilitating the reduction of cob(II)alamin to cob(I)alamin and its delivery. cambridge.orgpnas.org |
| CblB | MMAB | ATP:cob(I)alamin adenosyltransferase; catalyzes the final synthesis of adenosylcobalamin (AdoCbl) from cob(I)alamin and ATP. nih.govnih.gov |
| CblD | MMADHC | Implicated in directing cobalamin towards the mitochondrial pathway. researchgate.netoup.com |
Redox-Linked Coordination Chemistry in Trafficking Pathways
The intricate trafficking of cobalamin is fundamentally governed by the redox chemistry of its central cobalt ion. nih.govnih.gov The cobalt atom can exist in three biologically relevant oxidation states: Co(III) (cobalamin), Co(II) (cobalamin), and Co(I) (cobalamin). cambridge.orgnih.gov Each oxidation state has a preferred coordination geometry, which influences its interaction with chaperone proteins and its reactivity. nih.gov The transitions between these states are crucial for the processing and translocation of the cofactor.
The process begins with CblC, which converts various incoming cob(III)alamins into a common cob(II)alamin intermediate. acs.orgnih.gov This reduction is a pivotal event, preparing the cofactor for its allocation to either the cytosolic or mitochondrial pathways. The formation of cob(II)alamin is essential as it is the precursor for both active cofactors. researchgate.net
In the mitochondrial pathway, a further reduction to the supernucleophilic cob(I)alamin is necessary before the adenosyl group from ATP can be attached by CblB. pnas.org In the cytoplasm, the cobalt on methionine synthase cycles between cob(I)alamin and methyl-cob(III)alamin during its catalytic reaction. researchgate.net
Recent studies have revealed novel aspects of this coordination chemistry, such as the formation of an interprotein cobalt-sulfur (Co-S) bond between CblC-bound cob(II)alamin and a cysteine residue on CblD. nih.govacs.org This transient coordination complex may play a role in the transfer and trafficking of cobalamin between chaperones, using coordination chemistry to control cofactor movement and reactivity. nih.govedgccjournal.org The ability of the chaperone proteins to modulate the redox potential and coordination sphere of the cobalt ion is a key theme in the intracellular B12 pathway, ensuring that this potent organometallic cofactor is handled and delivered with high fidelity. nih.govnih.gov
Advanced Methodologies for Cobalamin Research
Spectroscopic Techniques for Characterization of Cobalamins and Their Intermediates
Spectroscopy plays a crucial role in understanding the electronic and structural properties of cobalamins and the transient intermediates formed during their reactions. Different spectroscopic methods offer complementary insights into the cobalt oxidation state, ligand coordination, and the electronic environment of the corrin (B1236194) ring.
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic Absorption (Abs) and Circular Dichroism (CD) spectroscopies are valuable for characterizing the electronic transitions within cobalamin molecules. Abs spectroscopy provides information on the energy and intensity of electronic transitions, which are sensitive to the oxidation state of the cobalt ion and the nature of the axial ligands. researchgate.netacs.org CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful for studying chiral molecules like cobalamins and their interactions with enzymes. researchgate.netacs.org Changes in the CD spectrum can indicate conformational changes or alterations in the electronic structure upon ligand binding or reaction. wits.ac.zamdpi.comnii.ac.jp
Studies utilizing Abs and CD spectroscopy, often coupled with theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), have provided insights into the electronically excited states of various cobalamins, including CNCbl and MeCbl. researchgate.netacs.orgresearcher.life These studies have revealed that the low-energy α/β bands in the absorption spectra, traditionally interpreted as a single electronic excitation with vibrational progression, are better described as arising from multiple electronic transitions. researchgate.net CD spectroscopy has demonstrated enhanced sensitivity compared to UV-Vis spectroscopy in detecting subtle changes in the electronic structure of cobalamins and their truncated derivatives resulting from axial ligand exchange. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it particularly well-suited for investigating cobalamins in the Co(II) oxidation state (cob(II)alamin), which is a low-spin d7 system with one unpaired electron. researchgate.netnih.gov EPR provides detailed information about the coordination environment, spin state, and electronic structure of the cobalt center. researchgate.netnih.gov It is widely used to identify and characterize paramagnetic intermediates formed during cobalamin-dependent enzymatic reactions, such as cob(II)alamin. researchgate.netunl.edunih.gov
EPR studies have been instrumental in characterizing different forms of cob(II)alamin, including five-coordinate and four-coordinate species, and probing the structural changes that occur during the catalytic cycles of cobalamin-dependent enzymes. researchgate.netnih.gov The analysis of g values and hyperfine coupling constants in EPR spectra can reveal the identity of the electronic ground state and provide estimates of the relative Co 3d orbital energies. nih.gov This technique has also been applied to study cobalamin trafficking and delivery enzymes, providing insights into their molecular mechanisms. emory.edu EPR has also been used to characterize intermediates in the anaerobic biosynthesis pathway of cobalamin. pnas.org
Resonance Raman Spectroscopy
Resonance Raman (rR) spectroscopy is a vibrational spectroscopic technique that can provide detailed information about the vibrational modes of a molecule when the excitation wavelength is in resonance with an electronic transition. For cobalamins, exciting within the intense electronic absorption bands enhances the Raman signals of specific vibrational modes, particularly those of the corrin ring and the axial ligands. researchgate.nettandfonline.com This makes rR spectroscopy highly sensitive to changes in the structure and bonding within the cobalamin molecule. researchgate.netnih.gov
rR spectroscopy has been used to investigate the geometric, electronic, and vibrational properties of various cobalamin species, including cob(I)alamin, cob(II)alamin, and cob(III)alamins with different axial ligands. acs.orgresearchgate.netnih.gov Studies have utilized rR spectroscopy, often in conjunction with theoretical calculations, to understand the nature of Co-C and Co-S bonding in enzymatically active cobalamins and their analogs. researchgate.netnih.gov Resonance Raman Optical Activity (RROA), a chiral variant of Raman spectroscopy, has shown enhanced structural sensitivity for cobalamins, allowing for the distinction of closely related derivatives that appear similar in conventional resonance Raman spectra. mdpi.comresearchgate.netacs.org This enhanced sensitivity is attributed to the excitation of molecules via multiple electronic states. mdpi.comacs.org
Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, ICP-MS)
Mass spectrometry (MS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are essential for the identification, quantification, and structural elucidation of cobalamins and their metabolites. These techniques offer high sensitivity and selectivity, which are crucial for analyzing cobalamins in complex biological matrices.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is widely used for the separation and quantification of different cobalamin forms. plos.orgnih.govresearchgate.netphenomenex.com The chromatographic separation step (LC) allows for the resolution of various cobalamin vitamers and analogues, while the tandem mass spectrometry (MS/MS) provides specific detection and structural information based on fragmentation patterns. plos.orgdiva-portal.org This approach is particularly valuable for analyzing cobalamins in biological samples like plasma and food products, where multiple forms may be present at low concentrations. plos.orgnih.govresearchgate.net UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offers even faster separation and increased sensitivity compared to conventional HPLC-MS/MS. nih.govoup.com
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) is a sensitive technique for the quantification of elements, including cobalt, which is the central metal atom in cobalamins. speciation.netresearchgate.netmdpi.commdpi.comfda.gov By measuring the 59Co isotope, ICP-MS can be used to quantify total cobalamin content in various matrices. mdpi.comnist.gov When coupled with chromatography (LC-ICP-MS or HPLC-ICP-MS), it becomes a powerful tool for cobalamin speciation analysis, allowing for the separation and quantification of different cobalt-containing species, including intact cobalamins and potential cobalt-containing degradation products. speciation.netresearchgate.netmdpi.comfda.govnist.gov This hyphenated approach has been applied to determine vitamin B12 in complex samples like human milk, milk powder, and fortified foods. speciation.netmdpi.comfda.gov
Data from LC-MS/MS studies can provide quantitative information on the levels of different cobalamin forms in various samples. For example, a UHPLC-MS/MS method was developed and applied to quantify four cobalamins (OHCbl, CNCbl, AdoCbl, and MeCbl) in rat plasma, showing a linear range from 0.05 to 5 ng/mL. plos.org Another UHPLC-MS/MS study on ripened cheeses found species-dependent differences in this compound concentrations, with sheep cheese showing a mean content of 29.0 ng/g. nih.govnih.gov
An example of quantitative data from HPLC-ICP-MS for cyanocobalamin (B1173554) in fortified breakfast cereals and multivitamin tablets is shown below. nist.gov
| Sample Type | This compound Concentration (mg/kg) | RSD (%) | Certified Value (mg/kg) |
| Fortified Breakfast Cereal | 0.187 ± 0.016 | ~3 | 0.210 ± 0.040 |
| Multivitamin Tablet | 4.38 ± 0.05 | ~3 | 4.8 ± 1.0 |
This table illustrates the agreement between the HPLC-ICP-MS method and certified values for standard reference materials. nist.gov
Kinetic Isotope Effect Measurements in Enzymatic Reactions
Kinetic Isotope Effect (KIE) measurements are a powerful tool for probing the mechanisms of enzymatic reactions involving cobalamins, particularly those catalyzed by adenosylcobalamin-dependent enzymes. unl.eduresearchgate.netnih.govnih.gov KIEs arise from the difference in reaction rates when an atom in the reactant is substituted with a heavier isotope (e.g., deuterium (B1214612) or tritium (B154650) for hydrogen). By measuring the effect of isotopic substitution on the reaction rate, researchers can gain insights into the rate-determining step and the nature of the transition state. researchgate.netnih.gov
In AdoCbl-dependent enzymes, KIE measurements are particularly valuable for studying hydrogen atom transfer steps, which are central to their catalytic mechanisms. researchgate.netnih.gov Tritium and deuterium KIEs have been used to provide information about the reaction pathway and the rate-determining step. researchgate.netnih.gov If the intrinsic KIE can be isolated, information about the transition state associated with hydrogen transfer can be obtained. researchgate.netnih.gov
Studies on enzymes like glutamate (B1630785) mutase and methylmalonyl-CoA mutase have utilized KIE measurements to investigate the mechanism of Co-C bond homolysis and subsequent hydrogen abstraction. unl.edunih.govresearchgate.net Large isotope effects have been observed, implying mechanisms where Co-C bond homolysis is kinetically coupled to substrate hydrogen abstraction. researchgate.net KIE studies have also provided evidence for quantum mechanical tunneling in the hydrogen transfer steps of some AdoCbl-dependent enzymes. unl.eduacs.org Rapid chemical quench experiments, combined with isotopically labeled cobalamins and substrates, allow for the isolation of isotope effects on specific steps within the catalytic cycle. researchgate.netnih.govportlandpress.com Intramolecular competition experiments have also been designed to measure intrinsic KIEs even when the isotopically sensitive step is not entirely rate-determining. nih.govacs.orgportlandpress.com
Deuterium KIEs have been reported for various AdoCbl-dependent enzymatic reactions. For example, in the inactivation reaction of propanediol (B1597323) dehydratase with glycerol, a deuterium isotope effect of 14 was observed, strongly implicating hydrogen transfer as an important step. nih.gov For the product formation reaction with glycerol, the isotope effect was found to be 8.0. nih.gov Studies on glutamate mutase have shown large inverse secondary tritium kinetic and equilibrium isotope effects associated with the formation of 5'-deoxyadenosine (B1664650). nih.govportlandpress.com
Data on deuterium kinetic isotope effects for hydrogen transfer in glutamate mutase measured by intramolecular competition experiments show specific values for the ratio of pre-exponential factors (AH/AD) and the isotope effect on the activation energy (ΔEa(D-H)). acs.org
| Enzyme | Isotope Effect Type | Isotope | AH/AD | ΔEa(D-H) (kcal/mol) | Reference |
| Glutamate Mutase | Intrinsic Kinetic | Deuterium | 0.17 ± 0.04 | 1.94 ± 0.13 | acs.org |
Rapid Chemical Quench Experiments for Intermediate Identification
Rapid chemical quench experiments are a crucial technique for studying the transient kinetics and identifying short-lived intermediates in enzymatic reactions, particularly those involving cobalamin-dependent enzymes. These enzymes often utilize highly reactive radical species, which exist for only milliseconds. The rapid quench-flow method involves rapidly mixing the enzyme with its substrate and cofactor, allowing the reaction to proceed for a precisely controlled, very short period, typically in the millisecond range researchgate.net. The reaction is then abruptly stopped ("quenched") by mixing the reaction mixture with a quenching agent, often a strong acid, which denatures the enzyme and halts the catalytic process researchgate.net.
By varying the time delay between mixing and quenching, researchers can capture the reaction at different stages and analyze the accumulated intermediates or products using various analytical techniques, such as spectroscopy, chromatography, or mass spectrometry researchgate.net. This approach allows for the determination of the rate constants for individual steps within the catalytic cycle, providing insights into the reaction pathway and the nature of the transient species formed researchgate.net.
In the context of adenosylcobalamin (AdoCbl)-dependent enzymes, which catalyze rearrangements via radical mechanisms, rapid quench experiments have been instrumental in providing evidence for the formation of key intermediates. For instance, studies on glutamate mutase, an AdoCbl-dependent enzyme, have utilized rapid quench techniques to identify intermediates such as the 5'-deoxyadenosyl radical and substrate-derived radicals nih.govportlandpress.comresearchopenworld.comacs.org. By measuring the rate of formation of stable products derived from these radicals, such as 5'-deoxyadenosine and acrylate (B77674) in the case of glutamate mutase, researchers can confirm their kinetic competence within the catalytic cycle portlandpress.com. These experiments, sometimes coupled with techniques like electron paramagnetic resonance (EPR) spectroscopy, allow for the detection and characterization of the radical species involved in cobalamin-dependent catalysis researchopenworld.com.
While rapid quench methods are powerful for kinetic analysis and intermediate trapping, they are a chemical sampling method, meaning the analysis of the quenched species is performed discontinuously researchgate.net. The choice of quenching agent and the subsequent analytical method are critical for the successful identification and quantification of specific intermediates researchgate.net.
X-ray Crystallography for Enzyme-Cofactor Complex Structures
X-ray crystallography is a fundamental technique for determining the three-dimensional structures of biological macromolecules, including cobalamin and its complexes with enzymes and other binding proteins journals.co.zaroyalsocietypublishing.orgnobelprize.orgnih.gov. This method provides atomic-level details of how cobalamin interacts with the protein environment, revealing critical insights into the structural basis of cofactor binding, protein-induced conformational changes, and the positioning of the cofactor within the active site for catalysis.
The pioneering work of Dorothy Hodgkin in determining the structure of this compound by X-ray crystallography in the 1950s was a landmark achievement, demonstrating the power of the technique for complex biomolecules royalsocietypublishing.orgnobelprize.orgbris.ac.uknih.gov. Since then, X-ray crystallography has been extensively applied to study a wide range of cobalamin-binding proteins.
Crystal structures of cobalamin-dependent enzymes, such as methylmalonyl-CoA mutase, methionine synthase, and ethanolamine (B43304) ammonia-lyase, have provided detailed views of the enzyme-cofactor interface nih.govoup.comebi.ac.uknih.govnih.govrcsb.orgacs.org. These structures often reveal significant conformational changes in the cobalamin molecule upon protein binding. A common observation in many cobalamin-dependent enzymes, particularly the isomerases and some methyltransferases, is the displacement of the dimethylbenzimidazole (DMB) lower ligand from the cobalt atom, with a histidine residue from the enzyme taking its place as the fifth ligand nih.govoup.comnih.govrcsb.orgnih.govacs.org. This "base-off/His-on" coordination mode is thought to play a crucial role in modulating the electronic state and reactivity of the cobalt-carbon bond, which is central to the catalytic mechanism nih.govrcsb.org. In contrast, some other cobalamin-dependent enzymes and transport proteins bind cobalamin in a "base-on" conformation, where the DMB remains coordinated to the cobalt pnas.orgnih.govnih.govunl.edu.
X-ray crystallography also provides information on the conformation of the corrin ring, which can be influenced by protein binding journals.co.zaacs.orgnih.govd-nb.info. The degree of "ruffling" or bending of the corrin macrocycle, often described by dihedral angles, can be correlated with the activation of the Co-C bond journals.co.zaacs.orgnih.gov. The structures illuminate the network of interactions, including hydrogen bonds and van der Waals forces, between the protein residues and the various parts of the cobalamin molecule, such as the corrin ring, the nucleotide loop, and the upper and lower axial ligands nih.govnih.govpnas.org.
Furthermore, crystallographic studies of enzyme-cofactor complexes bound to substrates or substrate analogs can reveal how the substrate is positioned within the active site relative to the cobalamin cofactor, providing a structural framework for understanding the initial steps of the catalytic reaction nih.govrcsb.orgacs.org. While X-ray crystallography typically captures a static picture of the enzyme-cofactor complex, structures of different conformational states or complexes with reaction intermediates (if stable enough to crystallize) can provide insights into the dynamic aspects of cobalamin-dependent catalysis.
Based on the search results, specific quantitative data suitable for generating interactive data tables within these methodological sections (e.g., lists of bond lengths or angles from crystallography, or precise rate constants from quench experiments across multiple conditions) were not presented in a format readily extractable for this purpose. The descriptions focused more on the qualitative application and findings of the techniques.
Computational Chemistry and Modeling in Cobalamin Research
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have proven to be a powerful tool in elucidating important characteristics of B12-dependent enzymatic reactions. nih.gov This approach treats the chemically active region, such as the cobalt center and its immediate ligands, with computationally intensive quantum mechanics (QM) methods, while the surrounding protein environment is described by less computationally demanding molecular mechanics (MM) methods. nih.gov
QM/MM computations have been utilized to generate complete structural models of cobinamide species, which are biological precursors to cobalamins. nih.gov, nih.gov These calculations have also been performed on cobalamin counterparts for which experimental X-ray structural data are available, allowing for validation of the computational models. nih.gov, nih.gov QM/MM calculations have shown greater success in modeling the corrin (B1236194) ring fold angles compared to pure DFT methods, which can yield artificially flat macrocycle conformations. nih.gov
Studies employing QM/MM have explored the photochemistry of methylcobalamin (B1676134) bound to methionine synthase, investigating how the protein environment mediates the photolytic properties of the Co-C bond through its low-lying excited states. researchgate.net QM/MM calculations have also provided evidence for an enzyme-induced Co¹⁺-H interaction in methionine synthase-bound cob(I)alamin. louisville.edu
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is another widely used computational method for studying the electronic structure and properties of cobalamins and their derivatives. researchgate.net, wits.ac.za DFT calculations have been applied to investigate the geometric and electronic properties of cobalamin models. wits.ac.za Various DFT-based studies have aimed to identify the origin of peaks in the electronic absorption spectra of cobalamin cofactors. researchgate.net
However, there have been instances where DFT or QM/MM methods based on DFT have shown discrepancies with experimental data, such as predicting shorter than experimental Co-N distances in Co²⁺ cobalamin cofactors and inadequately large energy barriers for enzymatic processes. mdpi.com, researchgate.net This has been attributed to limitations in accounting for effects like orbital mixing. mdpi.com, researchgate.net Despite these challenges, DFT remains a valuable tool for studying various aspects of cobalamin chemistry, including spectroscopic processes, the trans effect, substrate involvement, and the cleavage of Co-C and Co-N axial bonds. mdpi.com
Different density functionals have been evaluated for their suitability in calculating vitamin B12 systems containing cobalt. researchgate.net Studies have shown that certain functionals, like BP86, can provide good agreement with experimental geometries. researchgate.net Time-dependent DFT (TD-DFT) has been used to explore the electronically excited states of cyanocobalamin (B1173554) (CNCbl) and to simulate absorption and circular dichroism (CD) spectra. researchgate.net, acs.org, wits.ac.za
Modeling of Cobalt-Carbon Bond Cleavage and Reactivity
The cleavage of the cobalt-carbon (Co-C) bond is a central event in the function of this compound cofactors, particularly in enzymatic catalysis. mdpi.com, acs.org, louisville.edu This bond is relatively weak, with bond dissociation energies for base-on adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl) reported around 30 and 37 kcal/mol, respectively. nih.gov Computational studies have extensively investigated the mechanisms of Co-C bond cleavage, which can occur via homolytic or heterolytic pathways depending on the specific cobalamin derivative and enzymatic context. mdpi.com, acs.org, iiti.ac.in, nih.gov
DFT calculations have been used to determine Co-C bond cleavage energies for different methylcobalamin model species as a function of Co-C distance. mdpi.com These studies have explored both Sɴ1 (dissociative) and Sɴ2 (associative) reaction mechanisms for Co-C bond cleavage. mdpi.com For methylcob(II)alamin, DFT suggests that the Co-C cleavage in the base-off structure has a lower energy barrier in an Sɴ1 scenario. mdpi.com
However, DFT and DFT-based QM/MM calculations have sometimes shown significant energy barriers for methyl radical transfer reactions in methionine synthase, which would lead to low and incomplete transfers, contradicting experimental observations of unlimited turnovers. mdpi.com More sophisticated methods like MCSCF, which account for orbital mixing, have shown better agreement with experimental data for these processes. mdpi.com, researchgate.net
The homolytic cleavage of the Co-C bond in AdoCbl-dependent enzymes is significantly accelerated (by a factor of approximately 10¹²) within the protein environment compared to the isolated cofactor in solution. nih.gov Computational studies using QM/MM have investigated this effect in enzymes like glutamate (B1630785) mutase, showing that the protein environment reduces the bond dissociation energy (BDE) of the Co-C bond. nih.gov
Simulations of Enzymatic Reaction Pathways and Transition States
Computational modeling is crucial for understanding the complex enzymatic reaction pathways catalyzed by B12-dependent enzymes. These enzymes utilize the reactive cobalamin cofactor to facilitate challenging molecular transformations. nih.gov, acs.org
Simulations have explored the mechanisms of methyl transfer reactions catalyzed by methylcobalamin-dependent enzymes like methionine synthase. mdpi.com, researchgate.net, iiti.ac.in These studies investigate the steps involving the transfer of a methyl group between different substrates, often involving changes in the oxidation state of the cobalt ion. mdpi.com, iiti.ac.in
For AdoCbl-dependent enzymes, simulations focus on the initial Co-C bond homolytic cleavage to generate a 5′-deoxyadenosyl radical and cob(II)alamin, followed by hydrogen atom abstraction from the substrate. acs.org, iiti.ac.in Computational studies have investigated the energetic demands of these reactions and how they are influenced by the protein environment and the oxidation state of the cofactor. louisville.edu
QM/MM methods have been applied to study the reactions within an enzymatic environment, allowing for the consideration of interactions with surrounding amino acid residues. acs.org These studies aim to achieve a balanced treatment of important noncovalent effects. acs.org Different density functionals have been assessed for their performance in describing the hydrogen abstraction reactions relevant to B12-dependent enzymes. acs.org
Simulations have also explored the potential connection between photolysis and native catalysis mechanisms in B12-dependent enzymes, suggesting that the protein environment might reduce the cofactor, leading to similar reaction mechanisms in both processes. louisville.edu
Exploration of Protein Environment Effects on Cofactor Reactivity
The protein environment plays a critical role in modulating the reactivity of the cobalamin cofactor. acs.org, acs.org, nih.gov, louisville.edu, nih.gov The enzyme scaffold can influence the structure, electronic properties, and reaction pathways of the bound cobalamin. acs.org, nih.gov, nih.gov
Computational studies have investigated how the protein environment affects the Co-C bond cleavage. nih.gov, louisville.edu In glutamate mutase, the protein reduces the Co-C BDE through several factors, including keeping the adenosine (B11128) radical in proximity to the cobalt, stabilizing the dissociated state via electrostatic and van der Waals interactions, and geometrically distorting the coenzyme. nih.gov
The protein environment can also influence the conformation of the cobalamin cofactor. For instance, in some B12-based enzymes, the cobalamin binds in the "base-off" form, where the dimethylbenzimidazole ligand is displaced from the cobalt and a histidine residue from the protein coordinates to the cobalt instead. tandfonline.com, nih.gov Computational studies can help understand the energetic implications of these conformational changes and their impact on reactivity. researchgate.net
Studies on bacterial photoreceptor proteins like CarH have shown that the protein environment can modulate the photochemistry of AdoCbl differently compared to in solution, potentially promoting excited-state charge transfer and altering the Co-C bond cleavage pathway. acs.org, nih.gov Computational studies on CarH have systematically investigated the effect of the environment on excited electronic states and photochemical bond breaking. nih.gov
The protein scaffold can regulate substrate access to the cobalamin cofactor and its reactivity with the cobalt center. acs.org This is particularly important for controlling non-native cobalamin reactivity and catalysis. acs.org
Synthetic Biology and Bioengineering of Cobalamin Pathways
Engineering Microbial Strains for Enhanced Cobalamin Production
Enhancing cobalamin production in microbial hosts is a key area of research due to the reliance on microbial fermentation for industrial supply. researchgate.netnih.govmdpi.comnih.gov Traditional strategies have involved random mutagenesis of naturally high-producing strains like Propionibacterium shermanii and Pseudomonas denitrificans. nih.govmdpi.comnih.gov However, metabolic engineering and synthetic biology provide more targeted approaches.
Strategies employed to improve cobalamin yield include the overexpression of genes involved in the biosynthetic pathway, such as those in the hem and cbi operons, and regulatory genes like fnr. nih.gov For instance, overexpression of B. subtilis fnr in aerobically grown Bacillus megaterium significantly increased cobalamin production. nih.gov Efforts have also focused on reducing metabolic flux towards competing pathways, such as heme biosynthesis, through strategies like silencing the hemZ gene. nih.gov Overcoming feedback inhibition of key enzymes, such as HemA, has also been explored to enhance precursor formation. nih.gov
Furthermore, establishing heterologous hosts, such as Escherichia coli, for de novo cobalamin biosynthesis has been a significant achievement. researchgate.netscispace.comscilit.comacs.org This involves introducing a large number of heterologous genes (around 30) from native producers into E. coli. researchgate.netscispace.com While initial yields in engineered E. coli were low, metabolic engineering strategies, including optimizing the expression of pathway genes (e.g., cobB, cobN, cobS, cobT) and optimizing fermentation media, have led to substantial increases in vitamin B12 yield. researchgate.netscilit.comacs.org For example, optimization of downstream modules converting co(II)byrinic acid a,c-diamide to adenosylcobinamide phosphate (B84403) has improved yields. scilit.com Optimization of carbon and nitrogen sources in fermentation media has also been shown to enhance production. researchgate.netscilit.comacs.org
Table 1 summarizes some examples of microbial strains engineered for enhanced cobalamin production and the strategies used.
| Microbial Strain | Engineering Strategy | Outcome | Source |
| Bacillus megaterium | Overexpression of fnr | Increased cobalamin per cell and volumetric amount. | nih.gov |
| Bacillus megaterium | Overexpression of cbiX | Increased cellular this compound concentrations. | nih.gov |
| Bacillus megaterium | Antisense RNA strategy to silence hemZ | Reduced flux to heme pathway, potentially increasing cobalamin precursors. | nih.gov |
| Escherichia coli | Introduction of 28 heterologous genes for aerobic de novo biosynthesis | Enabled de novo this compound production. | researchgate.netscispace.comacs.org |
| Engineered Escherichia coli | Optimization of cob gene expression and ribosome binding sites | Increased this compound yield (e.g., up to 249.04 µg/g DCW). | scilit.com |
| Engineered Escherichia coli | Optimization of fermentation medium (glucose, corn steep liquor, yeast extract) | Increased this compound yield (e.g., up to 530.29 µg/g DCW). | scilit.com |
| Engineered Escherichia coli | Cofactor engineering and fermentation media optimization | Achieved high reported production of this compound from E. coli. | acs.org |
| Propionibacterium freudenreichii | Optimization of medium composition (glucose, yeast extract, KH2PO4, glycine) | Increased this compound titer (e.g., up to 8.32 ± 0.02 mg/L). | researchgate.net |
Biosynthesis of Modified Cobalamin Analogues
Cobalamin is part of a broader family of molecules called cobamides, which share a similar core structure but differ in the identity of the lower ligand attached to the cobalt ion via the nucleotide loop. ukri.orgnih.govnih.govresearchgate.net While cobalamin (with 5,6-dimethylbenzimidazole (B1208971) as the lower ligand) is the form required by humans, other organisms utilize different cobamides. ukri.orgnih.gov The ability to biosynthesize modified cobalamin analogues, including those with different metal centers or alterations to the corrin (B1236194) ring and nucleotide loop, is valuable for studying cobalamin-dependent processes, developing potential antimicrobials, and exploring new biocatalytic applications. ukri.orgresearchgate.netkent.ac.ukkent.ac.uk
Metal Analogues (e.g., Rhodium, Zinc, Nickel, Copper Cobalamins)
Replacing the central cobalt ion with other metal ions can generate cobalamin analogues with altered properties. researchgate.netnih.govkent.ac.uk These metal-substituted corrins can serve as tools to investigate the role of the metal center in cobalamin function and protein binding. researchgate.netnih.gov
Studies have explored the synthesis and properties of analogues containing metals such as rhodium, zinc, nickel, and copper. researchgate.netnih.govkent.ac.uk For example, rhodibalamin, where rhodium replaces cobalt, has been synthesized and shown to form a stronger and more stable metal-carbon bond compared to cobalamin, which can affect catalytic turnover. researchgate.net Zincobalamin and nibalamin (containing zinc and nickel, respectively) have also been synthesized. researchgate.netkent.ac.uk These analogues can resemble specific oxidation states of cobalt corrins and are useful for studying B12-dependent enzymes. researchgate.net
The synthesis of these metal analogues can involve both chemical and enzymatic methods, sometimes utilizing metal-free intermediates of the cobalamin biosynthetic pathway, such as hydrogenobyrinic acid or hydrogenobalamin, followed by the insertion of the desired metal. researchgate.netkent.ac.uk The ability to create metal-free forms and subsequently insert various metal isotopes also opens possibilities for developing cobalamin-based imaging agents. researchgate.net
Research into the binding affinities of metal analogues to human cobalamin-binding proteins like intrinsic factor and transcobalamins has revealed the importance of the coordinative linkage between the central metal ion and the nucleotide moiety for optimal recognition. nih.gov Analogues with a strong linkage, similar to cobalt (e.g., zincobalamin, cyanorhodibalamin), show comparable binding affinities, while those where this coordination is impossible exhibit significantly reduced binding. nih.gov
Corrin Ring and Nucleotide Loop Modifications
Modifications to the corrin ring and the nucleotide loop can also lead to cobalamin analogues with altered biological activities or properties. kent.ac.ukkent.ac.uk The corrin ring is a modified tetrapyrrole that undergoes contraction during biosynthesis, contributing to the tight binding of the metal ion. nih.govpnas.orgresearchgate.net The nucleotide loop, containing the lower ligand (e.g., DMB in cobalamin), provides a critical axial ligand to the cobalt. ukri.orgnih.govpnas.org
Engineered biosynthesis and chemical synthesis can be used to introduce modifications at specific positions on the corrin ring or alter the structure of the nucleotide loop or its attached base. Fluorescent analogues with modifications on the corrin ring or conjugated to the ribose of the nucleotide loop have been synthesized to track cobalamin uptake and localization in various organisms. kent.ac.ukkent.ac.uk These studies have shown that some modified analogues can still be absorbed and converted into active coenzyme forms by bacteria like Salmonella enterica. kent.ac.ukkent.ac.uk However, the recognition and transport of modified analogues can be species-specific. kent.ac.ukkent.ac.uk
The diversity of naturally occurring cobamides, differing in their lower ligands (benzimidazoles, phenolics, purines), highlights the potential for modifying the nucleotide loop to generate analogues with different biological specificities and interactions with cobamide-dependent enzymes. ukri.orgnih.gov Research into the biosynthesis of the lower ligand, such as the anaerobic pathway for DMB synthesis, can provide insights for engineering pathways to produce cobamides with different lower bases. ukri.org
Applications in Biocatalysis and Enzyme Engineering
Cobalamin-dependent enzymes are involved in a diverse range of reactions, including complex molecular rearrangements, methyl transfer, and reductive dehalogenation, making them attractive targets for biocatalytic applications. nih.govwikipedia.orgresearchgate.netrsc.org The unique reactivity of the cobalt-carbon bond in cobalamin cofactors is central to the catalytic mechanisms of these enzymes. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers advantages such as high specificity, efficiency under mild conditions, and reduced environmental impact. acs.org Enzyme engineering techniques can be applied to modify cobalamin-dependent enzymes to improve their activity, stability, substrate range, or enantioselectivity for specific industrial or synthetic applications. researchgate.netacs.org
Cobalamin derivatives, particularly those containing the redox-active Co(I) species, are applicable in various molecular transformations. rsc.org Bioinspired catalysts derived from this compound, sometimes combined with photoredox catalysts, have been developed for organic synthesis reactions, such as the reductive dehalogenation of organic halides. rsc.org These approaches leverage the understanding of natural cobalamin-dependent enzymatic mechanisms to design novel catalytic systems. rsc.org
Furthermore, studying cobalamin biosynthesis enzymes can provide insights for engineering less complex or more efficient pathways for the production of cobalamin or its analogues. ukri.org Understanding the control and regulation of the cobalamin pathway can help identify bottlenecks and develop methods to overcome them through enzyme engineering or pathway modification. ukri.org
The development of engineered enzymes for non-natural environments and the expansion of enzyme activity through techniques like using expanded amino acid alphabets are areas of research that can further enhance the utility of cobalamin-dependent enzymes in biocatalysis. rsc.org
Evolutionary and Systems Biology Perspectives on Cobalamin Metabolism
Comparative Genomics of Cobalamin Biosynthesis and Regulation in Prokaryotes
Comparative genomics has been instrumental in unraveling the intricacies of cobalamin biosynthesis and its regulation across diverse prokaryotic lineages. The complex pathway involves over 20 enzymatic steps, leading from uroporphyrinogen III to the active forms of cobalamin, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl). mdpi.comwikipedia.org Prokaryotes employ either aerobic or anaerobic pathways for de novo cobalamin synthesis, distinguished primarily by the timing of cobalt insertion into the corrin (B1236194) ring. wikipedia.org The aerobic pathway, found in organisms like Pseudomonas denitrificans and Rhodobacter capsulatus, incorporates cobalt later in the process, while the anaerobic pathway, characteristic of bacteria such as Salmonella typhimurium and Propionibacterium freudenreichii, inserts cobalt as an early step. wikipedia.org
Genomic analyses have revealed that the genes involved in cobalamin biosynthesis are often clustered in operons, such as the cob operon in Salmonella typhimurium. nih.govasm.org Comparative studies of these gene clusters across numerous prokaryotic genomes have identified both highly conserved and variable regions within the pathway. nih.gov Variable parts include those involved in cobalt transport and insertion, specific enzymatic reactions catalyzed by proteins like CobG/CbiG and CobF/CbiD, and the synthesis pathway of the lower ligand. nih.gov
Regulation of cobalamin metabolism in prokaryotes is often mediated by conserved RNA structures known as B12 elements, typically located in the 5' untranslated regions (5'UTRs) of cobalamin-related genes. nih.govnih.gov These riboswitches can bind AdoCbl, leading to post-transcriptional regulation that represses the expression of genes involved in B12 biosynthesis and transport. nih.gov In eubacteria, the B12 element is widely distributed and regulates most genes required for CBL synthesis. nih.govnih.gov In archaea, a different binding signal, the CBL-box, has been identified for a hypothetical B12 regulator. nih.gov Analysis of these regulatory elements has uncovered a significant number of new candidate B12-regulated genes in various prokaryotes, including those involved in cobalt transport and lower ligand assembly. nih.gov Interestingly, B12-independent isozymes of enzymes like methionine synthase and ribonucleotide reductase can also be regulated by B12 elements in bacteria possessing both dependent and independent forms, suggesting a complex regulatory network. nih.gov Horizontal gene transfer has also played a role in the distribution of cobalamin synthesis and salvage pathways among prokaryotes, as seen in the Thermotogales lineage. oup.comosti.gov
Evolutionary Trajectories of Cobalamin-Dependent Enzymes
Cobalamin serves as a cofactor for a limited but functionally diverse set of enzymes across different domains of life. In bacteria and archaea, these enzymes include methionine synthase, ribonucleotide reductase, glutamate (B1630785) mutase, methylmalonyl-CoA mutase, ethanolamine (B43304) ammonia-lyase, and diol dehydratase. wikipedia.orgebi.ac.uk In mammals, the primary cobalamin-dependent enzymes are methionine synthase (METH) and methylmalonyl-CoA mutase (MCM). mdpi.comwikipedia.orgbiorxiv.orgroyalsocietypublishing.org
The evolutionary trajectories of these enzymes reflect the ancient origins of cobalamin and its widespread, albeit patchy, distribution. Phylogenetic analyses of cobalamin-dependent enzymes and related proteins across various organisms provide insights into the history of cobalamin utilization. For instance, studies on land plants and algae suggest the presence of B12-associated metabolism deep within the streptophytes, with the detection of METH and associated accessory proteins in hornworts and liverworts, indicating a potential retention of B12 metabolism in the last common land plant ancestor. royalsocietypublishing.orgresearchgate.netnih.govfigshare.com
The existence of both cobalamin-dependent (MetH) and cobalamin-independent (MetE) forms of methionine synthase highlights an evolutionary divergence. While MetH generally exhibits higher catalytic efficiency, the presence of MetE allows organisms to synthesize methionine without requiring exogenous cobalamin, which can be scarce in certain environments. biorxiv.orgroyalsocietypublishing.orgroyalsocietypublishing.org The distribution of MetH and MetE across different lineages, including algae, suggests adaptations to varying B12 availability. biorxiv.orgroyalsocietypublishing.orgresearchgate.netfigshare.com
Cobalamin-dependent enzymes often catalyze complex reactions involving radical intermediates. unl.eduresearchgate.net The evolution of these enzymes has involved the development of sophisticated mechanisms to control radical trajectories within the active site, minimizing the risk of unwanted side reactions. unl.eduresearchgate.net Structural and mechanistic studies of enzymes like diol dehydratase and glutamate mutase have provided insights into how protein conformational changes facilitate the necessary radical rearrangements for catalysis. unl.edu
Cobalamin Metabolism in Eukaryotic Microorganisms and Plants
While cobalamin is synthesized only by prokaryotes, many eukaryotes, including some microorganisms and certain algae, have evolved mechanisms to acquire and utilize this essential cofactor. biorxiv.orgroyalsocietypublishing.orgtandfonline.comwikipedia.org Plants and fungi are generally considered unable to synthesize or utilize B12, primarily relying on the B12-independent methionine synthase (METE). biorxiv.orgroyalsocietypublishing.orgresearchgate.netnih.govfigshare.com However, recent research has challenged this view, particularly concerning eukaryotic microorganisms and early-diverging fungal lineages.
Eukaryotic microalgae exhibit varied dependencies on cobalamin. Some species are obligately dependent, possessing only the B12-dependent METH, while others are facultative users, encoding both METH and METE. biorxiv.orgroyalsocietypublishing.orgresearchgate.netfigshare.com Algae can acquire cobalamin from the environment, and some have been shown to possess B12 remodeling pathways to convert pseudocobalamin to cobalamin. biorxiv.orgroyalsocietypublishing.org Studies on diatoms like Thalassiosira pseudonana (obligate B12 requirement) and Phaeodactylum tricornutum (flexible B12 demand) have used omics approaches to investigate their responses to cobalamin scarcity, identifying proteins involved in acquisition and metabolic adjustments. whoi.edu A previously uncharacterized protein, cobalamin acquisition protein 1 (CBA1), has been identified in diatoms and linked to cobalamin uptake. whoi.edu
Contrary to the long-held belief, recent studies indicate that cobalamin is utilized by early-branching fungal phyla (non-Dikarya lineages). nih.gov This is supported by the genomic presence and active transcription of genes encoding B12-dependent enzymes (such as MCM and type II ribonucleotide reductase) and cobalamin-modifying enzymes in these fungi. nih.gov Phylogenetic analyses suggest that cobalamin usage was likely present in the last eukaryotic common ancestor (LECA) and subsequently lost in certain lineages, including the Dikarya. nih.gov
In plants, the presence of B12-associated metabolism in early land plants like hornworts and liverworts suggests a potential retention from a common ancestor, although most modern land plants have lost this dependency, relying solely on METE. royalsocietypublishing.orgresearchgate.netnih.govfigshare.com Environmental factors, such as freshwater-to-land transitions and symbiotic associations, are proposed to have influenced the availability of B12 and thus the evolutionary trajectories of B12 utilization in plants. royalsocietypublishing.orgresearchgate.netnih.govfigshare.com
Constraint-Based Modeling (COBRA) for Metabolic Flux Analysis
Constraint-Based Reconstruction and Analysis (COBRA) is a powerful systems biology approach used to model and analyze metabolic fluxes on a genome scale. faseb.orgfrontiersin.orgescholarship.org COBRA models utilize genome-scale reconstructions of an organism's metabolism, represented as a stoichiometric matrix, to simulate the flow of metabolites under various conditions. faseb.orgfrontiersin.org Flux Balance Analysis (FBA), a core COBRA method, calculates theoretical growth rates (biomass generation) and reaction fluxes based on nutrient availability and cellular objectives. tandfonline.comnih.govgithub.io
COBRA modeling has been applied to study cobalamin metabolism, particularly in the context of microbial production and understanding metabolic disorders. Genome-scale metabolic models of bacteria capable of B12 synthesis, such as Pseudomonas putida, have been used with COBRA tools (e.g., the COBRA Toolbox) to evaluate strategies for optimizing vitamin B12 production through genetic modifications. nih.govresearchgate.netresearchgate.net These models can predict the impact of gene knock-ins or knockouts on B12 synthesis rates and biomass yield. nih.govresearchgate.net For example, COBRA modeling predicted that adding specific genes and modifying riboswitches could significantly enhance B12 production in P. putida. nih.gov
COBRA methods also facilitate the integration of experimental data, including omics data, to generate context-specific models and gain deeper insights into metabolic regulation. faseb.orgfrontiersin.orggithub.io While COBRA models are valuable for analyzing metabolic capabilities and predicting fluxes, they can be enhanced by incorporating regulatory and signaling constraints. researchgate.net
Integrated Omics Approaches in Cobalamin Research (Transcriptomics, Proteomics, Metabolomics)
Integrated omics approaches, combining data from transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels), provide a comprehensive view of the molecular changes associated with altered cobalamin metabolism. biorxiv.orgbiorxiv.orgnih.gov These approaches are particularly valuable for understanding complex biological systems and identifying the downstream effects of genetic or environmental perturbations affecting cobalamin.
Studies investigating the impact of cobalamin deficiency or inborn errors of cobalamin metabolism have utilized integrated omics to identify affected pathways and molecular signatures. For example, combined lipidomic and transcriptomic analysis in the alga Schizochytrium sp. revealed that cobalamin deficiency significantly impacts cell growth, lipid synthesis, and fatty acid composition, with upregulation of genes in central carbon metabolism and lipid biosynthesis pathways. nih.govresearchgate.net
In the study of inborn errors of cobalamin metabolism (IECM), multi-omics approaches integrating transcriptomics, proteomics, and metabolomics data from patient samples have been employed to characterize the widespread metabolic, neurological, and ophthalmological symptoms. faseb.orgbiorxiv.orgbiorxiv.org These studies can identify perturbed pathways, mislocalized proteins (like ELAVL1/HuR in neuronal cell models with impaired cobalamin metabolism), and changes in metabolite profiles. biorxiv.orgbiorxiv.orgoup.com Integrating different omics layers allows for a more holistic understanding of how a single genetic defect in cobalamin metabolism can affect various cellular processes, from transcription and translation to metabolic reactions. biorxiv.orgbiorxiv.org While genomics provides the potential blueprint, transcriptomics and proteomics offer insights into gene expression and protein abundance, and metabolomics directly reflects the metabolic state of the cell. oup.com The integration of these data types through systems biology frameworks, including COBRA modeling, enhances the ability to propose testable hypotheses and identify potential targets for intervention. faseb.orgfrontiersin.orgbiorxiv.orgnih.gov
常见问题
What biomarkers are most reliable for assessing vitamin B12 status in experimental depletion studies?
Basic Research Question
Methylmalonic acid (MMA) and holotranscobalamin (HoloTC) are the most studied biomarkers, but their reliability depends on context. MMA shows high sensitivity to early deficiency, as it accumulates when B12-dependent mitochondrial metabolism is impaired . However, longitudinal depletion studies reveal unexplained fluctuations in MMA (e.g., peaks of 256 pmol/L despite sustained depletion) and time-lagged responses . HoloTC, the bioactive B12 fraction, correlates strongly with total serum B12 (r = 0.70) but shows variability (16.3–38.6% of total B12 in depletion phases) and inconsistent sensitivity compared to MMA . Homocysteine (tHcy) is less reliable due to weaker correlations with B12 status (r = 0.45) and confounding factors like folate intake .
Methodological Recommendation : Use a combination of MMA (for metabolic specificity), HoloTC (for direct B12 transport status), and total B12 (for baseline reference). Monitor renal function to avoid false MMA elevations .
How should researchers design ethical longitudinal studies to induce and monitor this compound deficiency in humans?
Basic Research Question
Controlled depletion studies require stringent ethical oversight due to risks of irreversible neurological damage. The only documented human self-experiment (854 days) used:
- Gradual dose reduction (1,000 µg/day to 0 µg) with frequent biomarker monitoring (every 2–4 weeks) .
- Multi-analyte tracking (MMA, tHcy, HoloTC, hematological indices) to detect subclinical deficiency before irreversible damage .
- Termination criteria based on metabolic thresholds (e.g., MMA >0.75 µmol/L or tHcy >13.7 µmol/L) .
Ethical Considerations : - Prioritize participants with pre-existing B12 sufficiency and no comorbidities.
- Use non-invasive biomarkers (e.g., saliva HoloTC) for frequent sampling .
- Include rescue protocols (high-dose B12 supplementation) at predefined metabolic thresholds .
How can contradictory findings regarding holotranscobalamin (HoloTC) versus methylmalonic acid (MMA) as primary biomarkers be resolved?
Advanced Research Question
Discrepancies arise from study designs and population heterogeneity. For example:
- HoloTC : Proposed as the earliest deficiency marker, but longitudinal data show its decline parallels total B12 (r = 0.70), with no superior sensitivity in depletion phases .
- MMA : Detects metabolic dysfunction earlier in deficiency (e.g., rising before HoloTC drops), but its specificity is compromised by renal impairment and inter-lab variability .
Methodological Solutions : - Conduct population-specific validation studies (e.g., renal-impaired vs. healthy cohorts) .
- Standardize assays: Use mass spectrometry for MMA and automated immunoassays for HoloTC to reduce variability .
- Apply receiver operating characteristic (ROC) curves to compare biomarker performance in defined cohorts (e.g., HoloTC AUC = 0.85 vs. B12 AUC = 0.76 for deficiency detection) .
What methodological considerations are critical when investigating the neurological effects of this compound deficiency in combination with other nutrients?
Advanced Research Question
B12 interacts with folate in one-carbon metabolism, complicating neurological outcome studies. Key considerations include:
- Dosage Control : In a 6-month RCT, combined B12 (500 µg/day) and folate (800 µg/day) improved cognitive scores (e.g., full IQ d = 0.169) more than either nutrient alone, but high doses may mask deficiency effects .
- Inflammatory Confounders : Measure interleukin-6 (IL-6) and TNF-α, as B12-folate supplementation reduces inflammation-linked cognitive decline .
- Trial Design : Use stratified randomization for baseline B12/folate status and exclude participants with MTHFR polymorphisms to isolate effects .
Limitations : Current evidence lacks mechanistic clarity—no trials confirm B12’s direct neuroprotective role vs. secondary effects via homocysteine reduction .
How do analytical methods influence the interpretation of this compound status in large-scale epidemiological studies?
Advanced Research Question
Variability in assay precision and reference ranges limits cross-study comparability:
- Immunoassays : Overestimate functional B12 due to cross-reactivity with inactive analogs .
- Mass Spectrometry : Gold standard for MMA/tHcy but cost-prohibitive for population studies .
- HoloTC Assays : Sensitivity varies by platform (e.g., Abbott AxSYM vs. Siemens Centaur) .
Recommendations : - Harmonize reference ranges using pooled biological standards.
- Report assay-specific cutoffs (e.g., HoloTC <35 pmol/L vs. MMA >0.45 µmol/L) .
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
